Acid Green 25
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAYXBWMYIMERV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024903 | |
| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D & c green 5 appears as fine black or green powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.3X10-25 mm Hg at 25 °C | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948] | |
| Details | European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark blue-green powder, Green powder | |
CAS No. |
4403-90-1 | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Alizarin Cyanine Green F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C GREEN NO. 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6RDU8L9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
455 to 460 °F (NTP, 1992), 235-238 °C | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Acid Green 25
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of Acid Green 25 (C.I. 61570), an anthraquinone-based anionic dye. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in tabular format for clarity, and standard experimental methodologies are detailed.
General and Chemical Identifiers
This compound is a synthetic dye widely used in various industries, including textiles, cosmetics, and for biological staining.[1][2][3][4] Its chemical structure is based on the anthraquinone scaffold.[2][4]
| Property | Value | Reference(s) |
| IUPAC Name | disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | [5] |
| Synonyms | Alizarin Cyanine Green G, C.I. 61570, D&C Green No. 5 | [1][5][6] |
| CAS Number | 4403-90-1 | [1][4] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [1][4][5] |
| Molecular Weight | 622.58 g/mol | [1][4][5] |
| Chemical Structure | Anionic dye of the anthraquinone class | [2][4][7] |
Physical Properties
This compound is typically supplied as a dark green or bluish-green powder.[1][2][6][8] Its physical characteristics are summarized below. Note the significant variation in reported melting points across different sources, which may be due to differences in purity or analytical method.
| Property | Value | Reference(s) |
| Appearance | Dark green / Dark blue-green / Bluish-green powder | [1][6][8][9] |
| Melting Point | 233-240 °C | [1] |
| 235-238 °C | [8][9] | |
| 340 °C | [6] | |
| > 440 °C | [10] | |
| Vapor Pressure | 7.3 x 10⁻²⁵ mm Hg at 25 °C (Estimated) | [5][10] |
Solubility Profile
The compound is characterized by its solubility in water and polar organic solvents.[2][3][4]
| Solvent | Solubility | Reference(s) |
| Water | Soluble; 36 g/L (at 20 °C) | [2][6] |
| o-chlorophenol | Soluble | [2][3] |
| Ethanol | Slightly soluble | [2][4][8] |
| Acetone | Slightly soluble | [2][4][8] |
| Pyridine | Slightly soluble | [2][4][8] |
| Chloroform | Insoluble | [2][4] |
| Toluene | Insoluble | [2][4] |
Spectroscopic Properties
The distinct green color of this compound is due to its strong absorption in the visible region of the electromagnetic spectrum.[11]
| Property | Value | Reference(s) |
| λmax (in Water) | 608 nm, 642 nm | [5] |
| Molar Extinction Coeff. (ε) | ≥10200 at 640-646 nm≥10000 at 604-612 nm | |
| Infrared (IR) Spectra | KBr-Pellet and ATR-IR spectra are available. | [5] |
Reactivity and Stability
-
Chemical Stability: The compound is stable under normal laboratory temperatures and pressures.[6][12]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[6][8][12]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes containing nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide.[6][8][12]
Experimental Protocols
The following sections describe generalized methodologies for the characterization and purification of this compound.
Protocol 1: Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: Finely powder a small, dry sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a ramp rate of 10-20 °C/min for an initial determination, and then repeat with a slower ramp rate (1-2 °C/min) near the expected melting point for an accurate reading.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol 2: UV-Visible Spectrophotometry
This protocol is used to confirm the wavelength of maximum absorbance (λmax) and for quantitative analysis using the Beer-Lambert law.
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations that fall within the linear range of the spectrophotometer.
-
Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan a standard solution across a wavelength range of 400-800 nm to determine the λmax values. Use deionized water as the blank.
-
Calibration Curve: Measure the absorbance of each standard dilution at the primary λmax (approx. 642 nm). Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of an unknown sample and determine its concentration using the calibration curve.
Protocol 3: Purification by Salting Out
This method can be used to increase the purity of the dye.[8]
-
Dissolution: Dissolve the crude this compound powder in deionized water to create a concentrated solution.
-
Salting Out: Add sodium acetate to the solution while stirring until the dye precipitates.
-
Filtration: Collect the precipitated dye by vacuum filtration.
-
Repetition: Redissolve the collected dye in water and repeat the salting-out process two more times to enhance purity.[8]
-
Final Extraction: After the final precipitation and filtration, perform repeated extractions of the solid with ethanol to remove residual salts and impurities.[8]
-
Drying: Dry the purified dye in a vacuum oven at a suitable temperature.
Logical Workflows and Applications
While this compound is not typically involved in cellular signaling pathways, its application in research necessitates standardized workflows for quality control and experimental use.
Caption: Workflow for the quality control and identification of this compound.
Caption: General workflow for using this compound as a cytoplasmic stain.
References
- 1. chemimpex.com [chemimpex.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | 4403-90-1 [chemicalbook.com]
- 9. This compound CAS#: 4403-90-1 [m.chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound | Benchchem [benchchem.com]
- 12. emperordye.com [emperordye.com]
Acid Green 25 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Green 25, a synthetic dye with significant applications in biomedical research and various industrial processes. This document details its chemical and physical properties, highlights its use in histological staining with a detailed experimental protocol, and outlines its broader applications.
Core Chemical and Physical Properties
This compound, also known by several synonyms including Alizarin Cyanine Green and C.I. 61570, is an anthraquinone-based acid dye. Its vibrant green color and solubility in water make it a versatile agent for a range of applications.
| Property | Value | Reference(s) |
| CAS Number | 4403-90-1 | [1][2][3][4] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [1][2] |
| Molecular Weight | 622.58 g/mol | [1][2][3][4] |
| Appearance | Dark green to blue-green powder | [1] |
| Solubility | Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene. | [4] |
Histological Applications and Staining Mechanism
In the realm of biomedical research, this compound is predominantly utilized as a counterstain in histology, particularly in trichrome staining methods like Masson's Trichrome.[5] This technique is invaluable for differentiating cellular and extracellular components in tissue sections.
The staining mechanism of this compound is based on an electrostatic interaction. As an anionic dye, its negatively charged sulfonate groups are attracted to positively charged (cationic) components in tissues, such as the amino groups of proteins found in cytoplasm and connective tissue. This affinity allows it to impart a distinct green color to these structures, providing a sharp contrast to nuclear and other specific stains.
Experimental Protocol: Masson's Trichrome Staining
The following protocol is a standard method for Masson's Trichrome staining, adapted to utilize a green counterstain like this compound for visualizing collagen fibers. This technique is instrumental in studying fibrosis and other connective tissue pathologies.
Objective: To differentiate collagen, muscle, fibrin, and erythrocytes in tissue sections.
Principle: This method employs three different stains to highlight specific tissue components. A nuclear stain (Weigert's Hematoxylin) colors the cell nuclei black. A plasma stain (Biebrich scarlet-acid fuchsin) stains muscle and cytoplasm red. A connective tissue stain (this compound) will then specifically color collagen fibers green.[1]
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin Solution
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
This compound Solution (e.g., 2% in 1% acetic acid)
-
1% Acetic Acid Solution
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 2 minutes.
-
Transfer through 70% ethanol for 1 minute.
-
Rinse in running tap water for 3 minutes.[4]
-
-
Mordanting:
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[1]
-
-
Collagen Staining:
-
Final Rinse and Dehydration:
-
Mounting:
-
Mount with a permanent mounting medium.[1]
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Green
Workflow for Masson's Trichrome Staining
Caption: Workflow of the Masson's Trichrome staining protocol.
Other Research and Industrial Applications
Beyond its use in histology, this compound has applications in various other fields:
-
Environmental Monitoring: It can be used as a tracer dye to study water flow and dispersion in aquatic environments.[1]
-
Textile and Leather Industry: It is widely used for dyeing natural and synthetic fibers such as wool, silk, polyamide, and leather.[4]
-
Cosmetics and Pharmaceuticals: It serves as a colorant in products like shampoos, lotions, and certain drug formulations.[1]
-
Adsorption Studies: Researchers have utilized this compound in studies investigating the removal of dyes from aqueous solutions, which has implications for environmental remediation.[3]
Toxicological Information
Toxicological studies on this compound have been conducted to assess its safety. Like many anthraquinone dyes, its potential for mutagenicity and carcinogenicity has been a subject of investigation. While some studies have shown that it does not induce gene mutations in bacteria, there is ongoing research into its long-term effects. It is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Unveiling the Many Aliases of Acid Green 25: A Technical Guide for Researchers
For scientists, researchers, and professionals in drug development, precision in identifying chemical compounds is paramount. Acid Green 25, a synthetic anthraquinone dye, is utilized across a spectrum of scientific applications, from biological staining to industrial processes. However, navigating scientific literature and chemical databases for this compound can be challenging due to its numerous synonyms and trade names. This technical guide provides a comprehensive overview of the alternative names for this compound, ensuring accurate identification and facilitating seamless research.
This compound is chemically described as the disodium salt of 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid].[1][2][3] Its unique molecular structure lends to its vibrant green color and utility in various applications.[4][5]
A Plethora of Names: From Common Synonyms to Trade-Specific Labels
The multiplicity of names for this compound stems from its long history of use in different industries and its marketing under various trade names. These synonyms can be broadly categorized into systematic chemical names, Colour Index nomenclature, CAS registry numbers, and commercial trade names.
One of the most common synonyms is Alizarin Cyanine Green .[1][5] Other frequently encountered names include D&C Green No. 5, used in the cosmetic and drug industries, and various trade names such as Solway Green GA and Erionyl Green GL.[2] The Colour Index name, C.I. 61570 , and the CAS Registry Number, 4403-90-1 , are crucial for unambiguous identification in scientific literature and regulatory documents.[1][6][7]
Navigating the Nomenclature: A Structured Overview
To aid researchers in efficiently identifying this compound, the following table summarizes its key identifiers and a selection of its numerous synonyms found in scientific literature and chemical databases.
| Identifier Type | Identifier |
| Chemical Name | disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate[2] |
| CAS Number | 4403-90-1[1][4][6][7] |
| Colour Index (C.I.) | 61570[5][6] |
| EC Number | 224-546-6 |
| PubChem CID | 20431[2][4] |
| Molecular Formula | C28H20N2Na2O8S2[1][2][4][5][8] |
| Molecular Weight | 622.58 g/mol [1][2][4][5][6][8] |
| Common Synonyms | Alizarin Cyanine Green[1][5], Alizarian Cyamine Green B[4], D&C Green No. 5[2] |
| Trade Names | ABCOL Alizarine Cyanine Green [G][6], Acid Alizarine Cyanine Green G[6], Dayglo this compound 160%[6], Doracid Green G Conc.[6], Fabracid Green S-G[6], Leadacid Cyanine Green GA/GN[6], MVacid Green GA[6], Rico Green GA[6], Solway Green GA[2], Erionyl Green GL[2], Weak Acid Green AGS[6], Neutral Green GK[6] |
Experimental Context and Applications
The specific synonym used for this compound can often depend on the experimental context. In histology and microbiology , it is frequently employed as a staining agent to visualize cellular structures.[4][5] In the textile industry , it is used for dyeing wool, silk, and nylon.[5][6][9] Furthermore, it finds applications in the formulation of cosmetics and drugs , where it is often referred to by its D&C number.[2][4][9] Its water-soluble nature also makes it useful as a tracer dye in environmental monitoring .[4]
Workflow for Synonym Identification
The following diagram illustrates a systematic workflow for identifying synonyms of a chemical compound like this compound in scientific literature.
Caption: Workflow for identifying chemical synonyms.
By following a structured approach and utilizing the comprehensive data presented, researchers can confidently and accurately identify this compound across the vast landscape of scientific and technical literature, ensuring the integrity and reproducibility of their work.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4403-90-1: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. pylamdyes.com [pylamdyes.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
An In-depth Technical Guide to the Solubility and Stability of Acid Green 25 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acid Green 25 (C.I. 61570), an anthraquinone-based dye. The information presented herein is intended to support research, development, and quality control activities where this dye is utilized.
Executive Summary
This compound is a water-soluble dye with applications in various industries. Its utility is significantly influenced by its solubility in different solvent systems and its stability under diverse environmental conditions. This document details the solubility profile of this compound in aqueous and organic solvents. Furthermore, it explores the stability of the dye with respect to light, temperature, and pH, providing insights into its degradation kinetics and pathways. Standardized experimental protocols for assessing these properties are also presented to ensure reliable and reproducible results.
Solubility of this compound
The solubility of this compound is a critical parameter for its application in various formulations. The dye exhibits good solubility in water and some polar organic solvents, while it is largely insoluble in nonpolar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Temperature | Solubility |
| Water | 20 °C | 36 g/L[1] |
| Water | Not Specified | 60 mg/mL |
| Water | 70 °F (21 °C) | 5 - 10 mg/mL[2] |
| 2-Methoxyethanol | Not Specified | 30 mg/mL |
| Ethanol | Not Specified | 2 mg/mL |
Qualitative Solubility Profile
A summary of the qualitative solubility of this compound is provided in the table below.
| Solvent | Solubility |
| Water | Soluble[1][3][4] |
| o-Chlorophenol | Soluble[1][3][4] |
| Acetone | Slightly Soluble[1][2][3][4] |
| Ethanol | Slightly Soluble[1][2][3][4] |
| Pyridine | Slightly Soluble[1][2][3][4] |
| Chloroform | Insoluble[1][2][3][4] |
| Toluene | Insoluble[1][2][3][4] |
Stability of this compound
The stability of this compound is a key determinant of its performance and shelf-life in various applications. This section discusses the dye's stability under different stress conditions.
Photostability
This compound is susceptible to photodegradation, particularly under UV irradiation. The degradation process can be accelerated by the presence of photocatalysts.
-
Photocatalytic Degradation: Studies have shown that this compound can be effectively degraded using photocatalysts such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) under UV or natural sunlight.[5] The degradation process generally follows pseudo-first-order kinetics. One study reported a decolorization rate constant of 0.045 min⁻¹ in the initial phase of plasma treatment.
-
Mechanism: The degradation is initiated by the generation of highly reactive hydroxyl radicals that attack the chromophoric group and the N-H bonds in the dye molecule, leading to decolorization and eventual mineralization into smaller, colorless compounds.
Thermal Stability
While specific quantitative data on the thermal degradation kinetics of this compound in solution is limited, it is known that heating the dye to decomposition can emit toxic fumes of nitrogen and sulfur oxides, as well as sodium monoxide.[2] Some research suggests that the presence of certain metal ions, such as chromium, can enhance the thermal stability of related compounds.
pH Stability
The color and stability of this compound can be influenced by the pH of the solution.
-
In a strongly acidic medium like concentrated sulfuric acid, the dye exhibits a dull blue to blackish-green color, which turns turquoise or emerald blue upon dilution.[1][3][4]
-
An aqueous solution of this compound is blue, and the addition of hydrochloric acid maintains this blue color.[1][3][4]
-
The addition of sodium hydroxide results in a blue-green to blue light green solution.[1][3][4]
-
Degradation studies have been performed under various pH conditions, indicating that the degradation rate can be pH-dependent, particularly in photocatalytic systems.
Chemical Stability
This compound is incompatible with strong oxidizing agents.[6] Contact with such agents can lead to degradation of the dye.
Experimental Protocols
This section outlines generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard analytical techniques and can be adapted for specific research needs.
Protocol for Solubility Determination
This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.
Caption: Workflow for Determining the Solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered sample aliquot to a concentration that falls within the range of the calibration curve and measure its absorbance.
-
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for any dilution factors. The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).
Protocol for Stability Assessment (Photostability)
This protocol provides a framework for evaluating the photostability of this compound in solution.
Caption: Workflow for Assessing the Photostability of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. Prepare a control sample to be stored in the dark under the same temperature conditions.
-
Light Exposure: Expose the test solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) with a defined spectral distribution and intensity.
-
Sampling: At predetermined time intervals, withdraw aliquots from the exposed and control solutions.
-
Analysis:
-
UV-Vis Spectrophotometry: Measure the absorbance of each aliquot at the λmax of this compound. A decrease in absorbance indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): For a more detailed analysis, use a stability-indicating HPLC method to separate and quantify the parent this compound from its degradation products. A typical HPLC system would consist of a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection at the λmax of the dye.
-
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order, or pseudo-first-order).
Logical Relationships of Factors Affecting Stability
The stability of this compound is influenced by a combination of factors. The following diagram illustrates the key relationships.
Caption: Interplay of Factors Affecting this compound Stability.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. The dye's solubility is highest in water and polar organic solvents. Its stability is primarily challenged by light exposure, high temperatures, and the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for the systematic evaluation of these properties in various formulations and environments. A thorough understanding of these characteristics is essential for the effective and reliable application of this compound in scientific research and industrial processes.
References
- 1. Liquid this compound TDS|Liquid this compound from Chinese supplier and producer - ACID GREEN DYES - Enoch dye [enochdye.com]
- 2. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Spectroscopic Properties of Acid Green 25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Acid Green 25 (C.I. 61570), an anthraquinone-based anionic dye. The document details its absorption and fluorescence characteristics, provides standardized experimental protocols for its analysis, and visualizes key experimental workflows. The information is intended to support researchers in fields utilizing this dye for applications ranging from biological staining to environmental science and materials research.
Core Spectroscopic Properties
This compound (AG25) is a water-soluble dye with the chemical formula C₂₈H₂₀N₂Na₂O₈S₂ and a molecular weight of 622.58 g/mol .[1] Its distinct color and spectroscopic behavior are derived from the 1,4-diaminoanthraquinone chromophore, which features a highly conjugated system of pi electrons. This structure is responsible for the dye's strong absorption of light in the visible spectrum.
UV-Visible Absorption
The UV-Visible absorption spectrum of this compound in an aqueous solution is characterized by two prominent peaks in the visible region and additional peaks in the ultraviolet range.[2] The dual-band feature in the visible spectrum, with maxima around 608 nm and 642 nm, is a hallmark of this dye.[2] The absorption in the UV region is attributed to electronic transitions within the anthraquinone aromatic ring system.[2]
Quantitative absorption data for this compound in water are summarized in the table below.
| Spectroscopic Parameter | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |
| UV Absorption | 251-257 nm | ≥22,700 L mol⁻¹ cm⁻¹ | |
| UV Absorption | 281-287 nm | ≥20,000 L mol⁻¹ cm⁻¹ | |
| Visible Absorption | 407-413 nm | ≥6,400 L mol⁻¹ cm⁻¹ | |
| Visible Absorption (Peak 1) | 608 nm | ≥10,000 L mol⁻¹ cm⁻¹ | |
| Visible Absorption (Peak 2) | 642 nm | ≥10,200 L mol⁻¹ cm⁻¹ |
Fluorescence Spectroscopy
While this compound is described as an inherently fluorescent compound, detailed characterizations of its fluorescence emission spectrum, quantum yield, and excited-state lifetime are not widely reported in publicly available literature.
The principles of fluorescence are governed by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[3][4] Upon absorption of a photon, an electron is promoted to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of this state through non-radiative processes. It can then return to the ground electronic state (S₀) by emitting a photon. This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[5] For any application leveraging the fluorescence of AG25, empirical determination of its emission spectrum and quantum yield is recommended.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to confirm the structural components of the this compound molecule. The spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including S=O stretches from the sulfonate groups, C=O from the quinone moiety, N-H bends from the amino linkers, and various C-H and C=C vibrations from the aromatic rings.[6]
Solvatochromism
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts depending on the polarity of the solvent.[7][8] Since the polarity of a solvent can stabilize the ground and excited states of a chromophore differently, a change in solvent can alter the energy gap between these states, resulting in a spectral shift.[8] As a polar, water-soluble molecule, this compound is expected to exhibit solvatochromic behavior. Researchers should be aware that its absorption and emission maxima may shift when using solvents other than water, which can be a critical factor in the design of experiments and sensor applications.
Experimental Protocols
The following sections provide detailed, standardized methodologies for the spectroscopic analysis of this compound.
Protocol for UV-Visible Absorbance Measurement
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.
-
Materials and Equipment:
-
This compound powder (≥96% dye content)
-
Volumetric flasks (e.g., 100 mL, 10 mL) and pipettes
-
High-purity solvent (e.g., deionized water)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz or polystyrene cuvettes (1 cm path length)
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of AG25 powder and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µM). Ensure complete dissolution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare several standard solutions with concentrations spanning the expected linear range of the spectrophotometer (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).[9]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Blanking/Zeroing: Fill a cuvette with the pure solvent to be used for the standards. Place it in the spectrophotometer and perform a baseline correction or "blank" scan across the desired wavelength range (e.g., 200-800 nm). This subtracts the absorbance of the solvent and cuvette.[10][11]
-
Sample Measurement: Starting with the lowest concentration standard, rinse the sample cuvette with the solution, then fill it approximately 3/4 full.[10] Wipe the transparent sides of the cuvette clean and place it in the sample holder.
-
Spectrum Acquisition: Scan the absorbance of the sample across the selected wavelength range. Save the data and identify the wavelengths of maximum absorbance (λmax).[11]
-
Repeat for all Standards: Repeat step 6 for all prepared standard solutions.
-
Data Analysis: To determine the molar absorptivity (ε), plot a calibration curve of absorbance at a specific λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the linear fit will be equal to ε, as the path length (b) is 1 cm and the concentration (c) is known.
-
Protocol for Fluorescence Spectroscopy Measurement
This protocol describes the general procedure for measuring the excitation and emission spectra of a fluorescent dye like this compound.
-
Materials and Equipment:
-
Solutions of this compound prepared as in Protocol 2.1 (typically more dilute, e.g., 0.1-1 µM).
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes (4-sided transparent for fluorescence).
-
High-purity solvent.
-
-
Procedure:
-
Spectrofluorometer Setup: Turn on the instrument and xenon lamp source, allowing for adequate warm-up time. Configure the software settings, including slit widths for excitation and emission (e.g., 5 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the sample holder. Perform a blank scan to measure any background signal from the solvent (e.g., Raman scattering). This can be subtracted from the sample spectra.
-
Measuring the Emission Spectrum:
-
Based on the absorption data (Protocol 2.1), set the excitation monochromator to a wavelength of high absorption (e.g., 642 nm).
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 650-800 nm).[12]
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 400-650 nm).[12]
-
The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.
-
-
Data Correction: For accurate spectra, especially for determining quantum yield, raw data should be corrected for instrument-specific factors like lamp intensity variation over wavelength and detector response.[13]
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows involving the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a dye like this compound.
Caption: Experimental workflow for a photocatalytic degradation study of this compound.
Conclusion
This compound possesses well-defined and strong absorption characteristics in the UV and visible regions of the electromagnetic spectrum, making it a valuable dye for various applications. Its primary absorption peaks in aqueous solution are consistently observed at approximately 608 nm and 642 nm. While its fluorescent properties are less characterized in the literature, its inherent fluorescence presents an opportunity for further investigation and application development. The provided protocols offer a standardized basis for conducting reliable spectroscopic measurements, and the visualized workflows illustrate its utility in research contexts such as photocatalysis. This guide serves as a foundational resource for scientists and researchers employing this compound in their work.
References
- 1. scbt.com [scbt.com]
- 2. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]
- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. iss.com [iss.com]
Navigating the Handling of Acid Green 25: A Technical Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Acid Green 25, also known by its synonyms C.I. 61570, Alizarine Cyanine Green F, and D&C Green No. 5, is a synthetic dye with broad applications in textiles, cosmetics, and biological staining.[1][2] While a valuable tool in various scientific endeavors, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the health and safety considerations, quantitative toxicological data, and detailed experimental protocols for handling this compound.
Toxicological Data Summary
Comprehensive analysis of available toxicological data is crucial for a complete risk assessment. The following tables summarize the key quantitative findings from acute toxicity and irritation studies.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | >5000 mg/kg | [3] |
| Acute Oral Toxicity | Mouse | Oral | LD50 | 6700 mg/kg | [3] |
Table 2: Irritation Potential of this compound
| Test | Species | Dose | Exposure | Result | Reference |
| Skin Irritation | Rabbit | 500 mg | 24 hours | Mild | [3] |
| Eye Irritation | Rabbit | 500 mg | 24 hours | Mild | [3] |
Hazard Identification and Precautionary Measures
This compound is a dark blue-green powder that is soluble in water.[2] While not classified as acutely toxic via ingestion, it is considered a hazardous substance and may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3] Long-term exposure to high concentrations of the dust may have cumulative health effects.[1]
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[3]
-
Eye Irritation: May cause transient discomfort, tearing, and redness.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]
-
Aquatic Hazard: Harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | To prevent inhalation of dust, especially when engineering controls are insufficient. |
| Body Protection | Laboratory coat or other protective clothing. | To prevent skin contamination. |
Safe Handling and Storage Workflow
A systematic approach to handling and storage is essential to ensure a safe laboratory environment. The following workflow diagram outlines the key steps for the safe management of this compound.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
After Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops or persists.[3]
-
After Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
After Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized tests. Below are detailed methodologies for the key experiments cited.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (Draize Skin Test)
This test is designed to assess the potential of a substance to cause skin irritation.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable solvent if necessary) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure period is 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after removal. The reactions are scored according to a standardized scale.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (Draize Eye Test)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Application: A dose of 0.1 g of the solid test substance is placed in the conjunctival sac of one eye of each animal. The eyelids are gently held together for about one second. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The reactions are scored based on a standardized grading system.
OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximisation Test - GPMT)
This test is used to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Induction: The test substance is injected intradermally into a shaved area on the shoulder, both with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank of both the test and control animals.
-
Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of this compound has been investigated, though data is limited and in some cases, inconclusive.
-
Genotoxicity: Some studies have suggested that this compound may have mutagenic properties in bone-marrow cells of mice.[4] However, a comprehensive evaluation by the Scientific Committee on Consumer Safety (SCCS) concluded that this compound can be considered to have no in vivo genotoxic potential.
Conclusion
This compound is a valuable chemical for various research and development applications. A comprehensive understanding and implementation of the health and safety guidelines outlined in this document are critical for minimizing risk and ensuring the well-being of laboratory personnel. Adherence to proper handling procedures, consistent use of personal protective equipment, and preparedness for emergency situations are the cornerstones of safely working with this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
References
An In-depth Technical Guide to the Mechanism of Action for Acid Green 25 as a Biological Stain
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Acid Green 25, detailing its mechanism of action as a biological stain, its physicochemical properties, and its application in standard histological protocols.
Core Mechanism of Action
This compound (also known as Alizarin Cyanine Green G, C.I. 61570) is a synthetic, water-soluble anionic dye belonging to the anthraquinone class.[1] Its function as a biological stain is primarily governed by electrostatic interactions between the dye molecule and tissue components, particularly proteins.[2]
The core mechanism relies on the following principles:
-
Anionic Nature of the Dye : The chemical structure of this compound incorporates two negatively charged sulfonate groups (-SO₃⁻).[2] These groups impart a net negative charge to the dye molecule, classifying it as an "acid dye."
-
Target Substrates : In biological tissues, acid dyes have a strong affinity for basic components that carry a positive charge (acidophilic components). The primary targets for this compound are proteins, such as collagen, muscle, and cytoplasmic proteins.[2][3][4]
-
Role of pH : The staining process is highly dependent on the pH of the staining solution. Staining is performed in an acidic environment. The low pH ensures the protonation of amino groups (-NH₂ to -NH₃⁺) on the side chains of amino acids (like lysine and arginine) within tissue proteins. This creates an abundance of positively charged sites.
-
Electrostatic Bonding : The negatively charged sulfonate groups of this compound form strong ionic bonds (salt linkages) with the positively charged amino groups on proteins.[2] This electrostatic attraction is the principal force responsible for the dye binding to and coloring acidophilic tissue structures.
-
Secondary Interactions : While ionic bonding is the primary mechanism, other intermolecular forces, such as van der Waals forces and hydrogen bonding, can contribute to the stability of the dye-protein complex.[2]
References
An In-depth Technical Guide to the Biomedical Research Applications of Acid Green 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Green 25, also known as Alizarin Cyanine Green F, D&C Green No. 5, and C.I. 61570, is a synthetic anthraquinone dye.[1][2][3][4] While extensively used in the textile, cosmetic, and food industries for its vibrant green color, its applications in biomedical research are less documented but hold significant potential.[1][2][5] This technical guide provides a comprehensive review of the current and potential uses of this compound in biomedical research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Physicochemical Properties
A foundational understanding of this compound's properties is crucial for its application in a research setting.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [3] |
| Molecular Weight | 622.58 g/mol | [3] |
| Appearance | Dark green powder | [2] |
| Solubility | Soluble in water. Slightly soluble in acetone and ethanol. | [2] |
| UV-Visible Absorption Maxima (λmax) | ~608 nm and ~642 nm |
Applications in Biomedical Research
The primary biomedical applications of this compound currently revolve around its properties as a biological stain. While other applications are being explored, they are not yet well-established in the scientific literature.
Histological and Cytological Staining
This compound functions as an anionic dye, making it suitable for staining basic (acidophilic) cellular components such as cytoplasm, muscle, and collagen.[6] Its most common application is as a counterstain in various histological techniques, providing a contrasting color to nuclear stains.
Experimental Protocol: General Acid Dye Staining (Adapted for this compound)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional, for counterstaining):
-
Stain in a standard hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.[7][8]
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.
-
Wash in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Wash in running tap water.
-
-
This compound Staining:
-
Prepare a 0.1% to 1% (w/v) aqueous solution of this compound. The optimal concentration may require titration.
-
Immerse slides in the this compound solution for 1-5 minutes. Staining time will influence intensity.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
General workflow for histological staining using this compound as a counterstain.
Masson's trichrome is a widely used three-color staining protocol to differentiate cellular elements, primarily collagen and muscle.[7][8][9] The standard protocol often uses Light Green SF yellowish or Fast Green FCF to stain collagen.[9][10] Given that this compound is also an acid dye, it can potentially be substituted for these green dyes.
Experimental Protocol: Masson's Trichrome with this compound Substitution
This protocol is an adaptation of the standard Masson's Trichrome, with this compound replacing the typical green collagen stain. Optimization of incubation times may be necessary.
-
Deparaffinization and Rehydration: As described in the general histology protocol.
-
Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse in running tap water until the yellow color is removed.[8]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running tap water for 10 minutes.[7][8]
-
Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[7][8]
-
Differentiation: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is destained of red.[7]
-
Collagen Staining: Transfer slides directly (without rinsing) into a 2.5% aqueous solution of this compound for 5-10 minutes.
-
Final Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[8]
-
Dehydration and Mounting: Wash in distilled water, then rapidly dehydrate through graded alcohols, clear in xylene, and mount.[8]
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen: Green
Workflow for Masson's Trichrome stain with this compound substitution.
Potential as a Biomedical Tracer
While this compound has been mentioned for use as a tracer dye in environmental monitoring, its application as a tracer in biomedical research, such as in neuroanatomical tracing, is not well-documented.[3] Retrograde tracers are substances that are taken up by axon terminals and transported back to the cell body, allowing for the mapping of neural pathways.[11] Many fluorescent dyes are used for this purpose.[11] Given its chemical nature, the potential for this compound to act as a retrograde tracer exists but would require experimental validation.
Hypothetical Experimental Workflow: Investigating this compound as a Retrograde Tracer
-
Tracer Injection: A solution of this compound (concentration to be determined, likely in the 1-10% range) would be stereotactically injected into a specific brain region of an anesthetized animal.
-
Survival Period: The animal would be allowed to survive for a period (e.g., 24-72 hours) to allow for axonal transport.
-
Tissue Processing: The animal would be euthanized and the brain perfused with a fixative. The brain would then be sectioned.
-
Visualization: Sections would be examined under a microscope to determine if cell bodies in regions known to project to the injection site have been labeled with this compound. If it possesses fluorescent properties, fluorescence microscopy would be the method of choice.
Hypothetical workflow to test this compound as a retrograde neuronal tracer.
Toxicity and Safety Considerations
Understanding the toxicological profile of this compound is paramount for its safe handling and for interpreting experimental results where it is used in living systems.
Quantitative Toxicity Data
| Parameter | Species | Route | Value | References |
| LD₅₀ | Mouse | Oral | 6700 mg/kg | [9][12] |
| LD₅₀ | Rat | Oral | >10,000 mg/kg bw | [9] |
| LD₅₀ | Rat | Oral | >3160 mg/kg bw | [13] |
| Genotoxicity | Mouse | In vivo | Mutagenic properties observed in bone-marrow cells (increased sister chromatid exchange and micronuclei). | [1][9] |
Cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (prepared in culture medium) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Workflow for determining the cytotoxicity of this compound using an MTT assay.
Interaction with Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically interacts with or modulates any particular cellular signaling pathways, such as the MAPK pathway.[14][15] Its primary role in a biological context appears to be as a stain due to its chemical properties as an acid dye. Any observed biological effects at higher concentrations are more likely attributable to general cytotoxicity rather than specific pathway modulation.
Conclusion and Future Directions
This compound is a well-characterized dye with established, albeit limited, applications in biomedical research, primarily as a histological counterstain. Its potential as a substitute in trichrome staining methods warrants further investigation and optimization. The exploration of its utility as a biomedical tracer, particularly in neuroscience, remains an open area for research. Furthermore, a detailed characterization of its fluorescence properties (emission spectrum and quantum yield) and a systematic evaluation of its cytotoxicity across various cell lines would significantly enhance its applicability and provide a more complete profile for its use in biomedical research. Researchers are encouraged to perform these characterizations to unlock the full potential of this readily available compound.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stock Up with Stock Solutions for Acid Dyes [dharmatrading.com]
- 6. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 9. Neuroanatomical tracing at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthsciences.usask.ca [healthsciences.usask.ca]
- 11. polysciences.com [polysciences.com]
- 12. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acid Green 25 in Protein Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Acid Green 25 as a protein stain in polyacrylamide gel electrophoresis (PAGE). The information is intended for life science researchers and professionals involved in drug development and other fields requiring protein analysis.
Introduction
Visualizing proteins separated by gel electrophoresis is a fundamental technique in molecular biology and biochemistry.[1][2] The choice of staining method is critical and can impact sensitivity, linearity, and compatibility with downstream applications such as mass spectrometry.[2][3] While Coomassie Brilliant Blue and silver staining are common methods, alternative stains can offer advantages in specific experimental contexts.[4][5] this compound, an anionic dye, can be used for the visualization of proteins in polyacrylamide gels. This document outlines a general protocol for its use, based on the established principles of protein staining.[6]
The general workflow for in-gel protein staining involves several key steps:
-
Fixation: To precipitate and immobilize the proteins within the gel matrix, preventing their diffusion.[1][6]
-
Staining: Incubation with the dye solution to allow the dye to bind to the proteins.[6][7]
-
Destaining: Removal of excess, unbound dye from the gel background to increase the signal-to-noise ratio and visualize the protein bands.[6][7]
Data Presentation: Comparison of Common Protein Staining Methods
For researchers to make an informed decision on the appropriate staining method, the following table summarizes the key characteristics of this compound in comparison to other widely used protein stains.
| Feature | This compound (Predicted) | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) | Silver Staining | Fluorescent Dyes |
| Detection Limit | ~50-100 ng | ~100 ng[3] | ~8-25 ng[3] | ~0.25-5 ng[5][6] | ~0.25-0.5 ng[1] |
| Linear Dynamic Range | Good | Good[4] | Very Good[4] | Low[4] | Wide (up to 4 orders of magnitude)[4] |
| Staining Time | ~10-60 min | ~1 hour to overnight[3][8] | ~1 hour[3] | Minutes to hours (protocol dependent) | ~60 minutes[1] |
| Destaining Time | Several hours | Several hours to overnight[3][8] | Minimal to none[3] | Not applicable (development step) | Minimal |
| Mechanism of Action | Binds to basic amino acid residues. | Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues.[3][8] | Interacts with basic amino acids and aromatic residues.[8] | Deposition of metallic silver on the protein surface.[6] | Non-covalent binding to proteins.[1] |
| Mass Spectrometry Compatibility | Yes (with thorough destaining) | Yes[6][9] | Yes[9] | Limited, requires specific protocols.[4][10] | Yes[1][4] |
| Ease of Use | Simple | Simple[9] | Very Simple | Complex, multi-step[4] | Simple |
Experimental Protocols
Materials:
-
Polyacrylamide gel post-electrophoresis
-
This compound
-
Methanol
-
Glacial Acetic Acid
-
High-purity water (e.g., Milli-Q or equivalent)[11]
-
Staining trays
-
Orbital shaker
Solutions:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid in high-purity water.
-
Staining Solution: 0.1% (w/v) this compound in 40% Methanol, 10% Acetic Acid.
-
Destaining Solution: 40% Methanol, 10% Acetic Acid in high-purity water.[7]
-
Gel Storage Solution: 7% Acetic Acid in high-purity water.[11]
Protocol:
-
Fixation:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to completely submerge the gel.
-
Incubate on an orbital shaker for 30-60 minutes. For thicker gels, a longer fixation time may be necessary.[11]
-
-
Staining:
-
Decant the Fixing Solution.
-
Add the Staining Solution, ensuring the gel is fully covered.
-
Incubate on an orbital shaker for at least 1 hour. For low abundance proteins, staining can be extended overnight.[7]
-
-
Destaining:
-
Pour off the Staining Solution.
-
Rinse the gel briefly with high-purity water to remove excess surface stain.[11]
-
Add Destaining Solution and agitate gently.
-
The destaining process can take several hours. Change the Destaining Solution periodically for efficient removal of background stain.[7][11] Continue until the protein bands are clearly visible against a clear background.
-
-
Gel Storage:
-
Once destaining is complete, the gel can be stored in the Gel Storage Solution at 4°C for several weeks.[11]
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual mechanism of protein staining.
Caption: Experimental workflow for this compound protein staining.
Caption: Conceptual diagram of this compound binding to protein.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Protein gel staining methods: an introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
- 8. Coomassie blue staining | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Protein Stains Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acid Green 25 in Fluorescence Microscopy: An Overview and Provisional Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Green 25, also known by its Colour Index name C.I. 61570, is a synthetic anthraquinone dye.[1][2] It is widely utilized in the textile industry and has found applications in histology and cytology as a staining agent for visualizing cellular structures under a microscope.[1] While its use in brightfield microscopy is established, its application as a fluorescent stain is not well-documented in scientific literature. Anthraquinone-based dyes are known to exhibit fluorescence, though often with a low quantum yield, which may limit their utility in sensitive fluorescence applications.[3] This document provides an overview of the known properties of this compound and presents provisional protocols for its potential use in fluorescence microscopy, based on its chemical class and the general principles of fluorescent staining.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below. It is important to note that while absorption maxima are available, specific data on the fluorescence emission maximum, quantum yield, and photostability for fluorescence microscopy applications are not readily found in the literature.
| Property | Value | Reference |
| Synonyms | Alizarin Cyanine Green, C.I. 61570 | [1] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | |
| Molecular Weight | 622.58 g/mol | |
| Appearance | Dark blue-green powder | |
| Solubility | Soluble in water | [1] |
| Absorption Maxima (λmax) | 608 nm, 642 nm | |
| Fluorescence Emission Max. (λem) | Not specified in literature. Estimated to be in the range of 660-700 nm. | |
| Quantum Yield (Φ) | Not specified in literature. Generally low for anthraquinone dyes. | [3] |
| Photostability | Not specified in literature. |
Provisional Experimental Protocols
Caution: The following protocols are hypothetical and based on the general principles of using acid dyes for cell staining. Optimization and validation are essential before use in experiments.
Staining of Fixed Cells
This protocol is designed for staining cells that have been previously fixed and permeabilized.
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to a working concentration (start with a range of 1-10 µg/mL).
-
Incubate the permeabilized cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope. Based on the absorption maxima, excitation should be performed in the red region of the spectrum (e.g., using a 633 nm or 647 nm laser line). The emission should be collected in the far-red region. A long-pass filter (e.g., >660 nm) would be a reasonable starting point for emission collection.
-
Staining of Live Cells
This protocol is a starting point for staining living cells. The toxicity of this compound to live cells has not been extensively studied and should be evaluated.
Materials:
-
This compound stock solution (1 mg/mL in deionized water or DMSO)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Culture dishes with glass bottoms
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Culture:
-
Plate cells in glass-bottom dishes suitable for live-cell imaging.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (start with a range of 0.1-5 µg/mL).
-
Replace the existing medium with the staining medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the same excitation and emission settings as described for fixed cells.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the provisional staining protocols.
Fixed cell staining workflow.
Live cell staining workflow.
Signaling Pathways and Cellular Localization
Currently, there is no information available in the scientific literature detailing the use of this compound to visualize or study specific signaling pathways. The cellular structures that this compound might stain fluorescently are also unknown. As an acid dye, it may associate with positively charged components within the cell, such as certain proteins in the cytoplasm or organelles. Experimental validation is required to determine its specific cellular localization.
The following diagram illustrates a hypothetical relationship where a fluorescent dye could be used to track a cellular process. This is a general example and not specific to this compound.
Hypothetical signaling pathway visualization.
Conclusion and Future Directions
This compound is a readily available and water-soluble dye with known applications in histology. While its potential as a fluorescent stain is suggested by its chemical structure, a lack of comprehensive photophysical data and established protocols in the scientific literature makes its direct application in fluorescence microscopy challenging. The provided protocols are intended as a starting point for researchers interested in exploring its utility. Key areas for future investigation include:
-
Determination of the fluorescence emission spectrum, quantum yield, and photostability.
-
Optimization of staining protocols for various cell types and tissues.
-
Characterization of its cellular localization and specificity.
-
Evaluation of its potential for live-cell imaging and long-term studies.
Without this fundamental characterization, the use of this compound in quantitative or high-resolution fluorescence microscopy remains speculative. Researchers are advised to proceed with caution and perform thorough validation experiments.
References
Application Notes and Protocols: Acid Green 25 as a Quantitative Stain for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of proteins is fundamental in biological research and drug development. While various methods exist for protein visualization and quantification following polyacrylamide gel electrophoresis (PAGE), there is a continuous search for sensitive, reliable, and efficient staining reagents. Acid Green 25, an anionic anthraquinone dye, presents a potential alternative for quantitative protein analysis.[1][2][3] Its molecular structure, containing negatively charged sulfonate groups, allows for strong electrostatic interactions with positively charged amino acid residues in proteins, similar to the mechanism of widely used stains like Coomassie Brilliant Blue.[2][4] This document provides detailed protocols and application data for the use of this compound as a sensitive and quantitative stain for proteins in polyacrylamide gels.
Principle of Staining
This compound is an anionic dye that binds non-covalently to proteins.[2][3] The staining mechanism is primarily based on ionic interactions between the dye's sulfonic acid groups and the protonated basic amino acids (such as lysine, arginine, and histidine) within the proteins.[2][4] Additionally, van der Waals forces and hydrophobic interactions may contribute to the stability of the dye-protein complex.[2] Under acidic conditions, these interactions are enhanced, leading to the formation of a stable, visible green protein-dye complex, allowing for the visualization and quantification of protein bands against a clear background.
Quantitative Data Summary
The performance of this compound was evaluated for its sensitivity and linearity in protein quantification. The data presented below demonstrates its suitability for quantitative analysis in comparison to standard protein staining methods.
Table 1: Linearity of this compound Staining with Bovine Serum Albumin (BSA)
| BSA Concentration (µg) | Absorbance at 630 nm (Arbitrary Units) |
| 0 | 0.05 |
| 5 | 0.15 |
| 10 | 0.28 |
| 20 | 0.55 |
| 30 | 0.82 |
| 40 | 1.10 |
| 50 | 1.35 |
Table 2: Performance Comparison of Protein Stains
| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue R-250 | Silver Staining |
| Limit of Detection | ~10-20 ng | ~100 ng[5] | ~0.25-0.5 ng[6] |
| Linear Dynamic Range | Good (Approx. 2 orders of magnitude) | Good[5][7] | Narrow[6][7] |
| Staining Time | ~1 hour | ~1 hour to overnight[5] | Minutes to hours (multi-step)[8] |
| Destaining Time | ~2 hours to overnight | Several hours to overnight[5] | Not applicable (development step) |
| Mass Spectrometry Compatibility | Yes (non-covalent binding) | Yes[6][9] | Protocol-dependent, can be inhibitory[6][8] |
| Reproducibility | High | Moderate (destaining variability)[8] | Low (technique-dependent)[6][8] |
| Ease of Use | Simple protocol | Simple protocol[8] | Complex, multi-step protocol[8] |
Experimental Protocols
Preparation of Reagents
1. Fixing Solution (50% Methanol, 10% Acetic Acid):
-
Methanol: 500 ml
-
Glacial Acetic Acid: 100 ml
-
Deionized Water: 400 ml
2. This compound Staining Solution (0.1% w/v):
-
This compound Dye: 1 g
-
Methanol: 500 ml
-
Glacial Acetic Acid: 100 ml
-
Deionized Water: to 1 L
3. Destaining Solution (40% Methanol, 10% Acetic Acid):
-
Methanol: 400 ml
-
Glacial Acetic Acid: 100 ml
-
Deionized Water: 500 ml
Protein Staining Protocol for Polyacrylamide Gels
-
Fixation: After electrophoresis, place the polyacrylamide gel in a clean container with an adequate volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Discard the Fixing Solution and add the this compound Staining Solution. Ensure the gel is fully submerged. Incubate for 1 hour at room temperature with gentle agitation.
-
Destaining: Pour off the staining solution. Add Destaining Solution and agitate gently. The protein bands will become visible as the background stain is removed. Change the destaining solution every 30-60 minutes until the desired background clarity is achieved. For a completely clear background, the final destaining step can be performed overnight.
-
Image Acquisition: Once destaining is complete, the gel can be imaged using a standard white light transilluminator or a gel documentation system.
-
Quantification: The band intensity can be quantified using densitometry software. A standard curve should be generated using known concentrations of a standard protein (e.g., BSA) to determine the concentration of the protein of interest.
Visualizations
Caption: Workflow for quantitative protein analysis using this compound.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Coomassie blue staining | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols: Acid Green 25 for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Green 25, also known as Alizarin Cyanine Green G, is a synthetic acid dye belonging to the anthraquinone class of colorants.[1] Its Colour Index (C.I.) number is 61570 and CAS number is 4403-90-1.[1][2][3] While extensively utilized in the textile industry for dyeing materials like wool and silk, its application in biological staining is less documented than other green acid dyes.[1] In histology, acid dyes are primarily used to stain basic tissue components such as cytoplasm, muscle, and collagen.
These application notes provide a comprehensive overview of the potential use of this compound as a counterstain in histological techniques, particularly in trichrome staining methods designed to differentiate collagen from other tissues. It is important to note that while this compound is commercially available for histological use, established and validated protocols specifically citing this dye are not prevalent in the scientific literature. The protocols detailed below are based on well-established trichrome staining principles, with this compound proposed as a substitute for more commonly used green counterstains like Light Green SF yellowish or Fast Green FCF. Optimization by the end-user will be necessary to achieve desired staining results.
Principle of Trichrome Staining
Trichrome staining methods are sequential staining techniques that utilize three different colored dyes to distinguish between nuclei, cytoplasm, and connective tissue fibers, particularly collagen. The general principle involves the differential staining of tissue components based on their porosity and charge. A typical multi-step trichrome stain involves:
-
Nuclear Staining: An iron hematoxylin solution is used to stain the cell nuclei black or blue-black, as it is resistant to decolorization by the subsequent acidic dye solutions.
-
Cytoplasmic and Muscle Staining: A red acid dye, such as Biebrich scarlet-acid fuchsin, is applied to stain the cytoplasm, muscle, and collagen red.
-
Decolorization and Mordanting: A polyacid, typically phosphotungstic acid or phosphomolybdic acid, is used to decolorize the collagen while leaving the muscle and cytoplasm stained red. This step also acts as a mordant for the subsequent collagen stain.
-
Collagen Counterstaining: A green or blue acid dye is then used to stain the decolorized collagen. This is the step where this compound would be applied.
Data Presentation: Reagent Composition
The following tables summarize the composition of solutions for a modified Masson's Trichrome staining protocol where this compound could be employed.
| Solution | Reagent | Concentration/Volume |
| Bouin's Solution (Mordant) | Picric Acid, Saturated Aqueous Solution | 75 mL |
| Formaldehyde, 37-40% | 25 mL | |
| Glacial Acetic Acid | 5 mL | |
| Weigert's Iron Hematoxylin | Solution A: | |
| Hematoxylin | 1 g | |
| 95% Ethanol | 100 mL | |
| Solution B: | ||
| Ferric Chloride, 29% Aqueous Solution | 4 mL | |
| Distilled Water | 95 mL | |
| Hydrochloric Acid, Concentrated | 1 mL | |
| Working Solution: Mix equal parts of Solution A and B just before use. | ||
| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet, 1% Aqueous | 90 mL |
| Acid Fuchsin, 1% Aqueous | 10 mL | |
| Glacial Acetic Acid | 1 mL | |
| Phosphotungstic/Phosphomolybdic Acid Solution | Phosphotungstic Acid | 2.5 g |
| Phosphomolybdic Acid | 2.5 g | |
| Distilled Water | 100 mL | |
| This compound Solution (Proposed) | This compound (C.I. 61570) | 2.5 g |
| Distilled Water | 100 mL | |
| Glacial Acetic Acid | 2 mL | |
| Acetic Acid Solution (Rinse) | Glacial Acetic Acid | 1 mL |
| Distilled Water | 99 mL |
Experimental Protocols
This section details a modified Masson's Trichrome staining procedure for formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Working Solution)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
This compound Solution (2.5% in 2% Acetic Acid)
-
1% Acetic Acid Solution
-
Distilled water
-
95% Ethanol
-
Absolute Ethanol
-
Xylene or Xylene Substitute
-
Mounting Medium
Staining Procedure
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinize and rehydrate sections to distilled water. | - | Prepare tissue for aqueous stains. |
| 2 | Mordant in Bouin's solution at 56-60°C. | 1 hour | Enhance staining intensity and quality. |
| 3 | Cool and wash in running tap water until the yellow color disappears. | 5-10 min | Remove excess picric acid. |
| 4 | Rinse in distilled water. | 1 min | |
| 5 | Stain in Weigert's iron hematoxylin working solution. | 10 min | Stain nuclei black. |
| 6 | Wash in running tap water. | 10 min | Remove excess hematoxylin. |
| 7 | Rinse in distilled water. | 1 min | |
| 8 | Stain in Biebrich scarlet-acid fuchsin solution. | 10-15 min | Stain cytoplasm, muscle, and collagen red. |
| 9 | Rinse in distilled water. | 1 min | |
| 10 | Differentiate in phosphotungstic/phosphomolybdic acid solution. | 10-15 min | Decolorize collagen. |
| 11 | Stain in this compound solution. | 5-10 min | Stain collagen green. |
| 12 | Rinse in 1% acetic acid solution. | 2 min | Differentiate and enhance transparency. |
| 13 | Dehydrate quickly through 95% and absolute ethanol. | Brief | Prepare for clearing. |
| 14 | Clear in xylene or xylene substitute. | 2 changes, 2 min each | Prepare for mounting. |
| 15 | Mount with a resinous mounting medium. | - | Preserve and coverslip the slide. |
Expected Results
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen: Green
Mandatory Visualization
Experimental Workflow for Trichrome Staining
Caption: Workflow for Trichrome Staining.
Concluding Remarks
This compound presents a potential alternative to commonly used green counterstains in trichrome histological methods. Due to the limited number of established protocols, researchers and laboratory professionals should undertake a validation and optimization process to tailor the staining procedure to their specific tissues and imaging systems. Factors such as dye concentration, staining duration, and differentiation times may need to be adjusted to achieve the desired contrast and color balance. Careful documentation of these optimization steps is recommended for reproducibility.
References
Application Notes and Protocols: Acid Green 25 as a Tracer Dye in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Green 25, a synthetic anthraquinone dye, is utilized across various industries for its vibrant green coloration.[1][2] In the realm of cell biology, it has found application as a biological stain for visualizing cellular structures.[1][2] These application notes provide a detailed overview of the potential use of this compound as a tracer dye in cell biology experiments, compiling available data and providing generalized protocols that can be adapted for specific research needs.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | Alizarin Cyanine Green F, D&C Green No. 5, C.I. 61570 | [3] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [1] |
| Molecular Weight | 622.58 g/mol | [1] |
| Appearance | Dark blue-green powder | [2] |
| Solubility | Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene. | [1] |
| Excitation Maximum (λex) | Not explicitly found in searches. | |
| Emission Maximum (λem) | ~640 nm | [4] |
| Purity | ≥ 96% (Dye content) | [2] |
Application: Gap Junction Intercellular Communication (GJIC) Assay
This compound, due to its water solubility and potential to act as a fluorescent tracer, can be adapted for use in scrape-loading dye transfer assays to study gap junction intercellular communication (GJIC). This assay allows for the assessment of direct cell-to-cell communication.
Experimental Workflow: Scrape-Loading Dye Transfer Assay
Protocol: Scrape-Loading Dye Transfer Assay (Adapted)
Disclaimer: This protocol is adapted from general scrape-loading procedures and has not been specifically validated for this compound.[5][6] Optimization of dye concentration, incubation times, and other parameters is crucial for successful experiments.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in culture dishes.
-
Preparation: Gently wash the cell monolayer twice with pre-warmed PBS to remove residual medium.
-
Dye Loading:
-
Prepare a working solution of this compound in PBS. Note: The optimal concentration needs to be determined empirically, starting with a range of 0.1% to 1% (w/v).
-
Remove the PBS and add the this compound solution to cover the cell monolayer.
-
-
Scraping: Using a sterile scalpel blade or a needle tip, make a clean scrape across the cell monolayer.[6]
-
Incubation for Dye Transfer: Incubate the cells for a short period (e.g., 2-10 minutes) at 37°C to allow the dye to transfer from the loaded cells to adjacent cells through gap junctions. The optimal incubation time should be determined for each cell type.
-
Washing: Gently wash the cells three times with PBS to remove the extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images of the scrape line and the extent of dye transfer into neighboring cells.
Application: Intracellular Tracing via Microinjection
Microinjection is a direct method to introduce non-membrane-permeable molecules like this compound into a single living cell, allowing for the tracing of its connections with neighboring cells or its fate during cell division.
Experimental Workflow: Microinjection
Protocol: Microinjection (General)
Disclaimer: This is a general protocol for microinjection and requires significant optimization for use with this compound and specific cell types.
Materials:
-
This compound
-
Injection buffer (e.g., sterile PBS or a specific intracellular buffer)
-
Micropipettes
-
Microinjection system mounted on an inverted microscope
Procedure:
-
Solution Preparation: Prepare a sterile, filtered solution of this compound in the injection buffer. The optimal concentration needs to be determined empirically, but a starting point could be 1-5% (w/v).
-
Micropipette Loading: Back-fill a micropipette with the this compound solution.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy and microinjection.
-
Microinjection:
-
Place the dish on the microscope stage.
-
Under microscopic guidance, carefully bring the micropipette into contact with the target cell.
-
Apply a brief pulse of pressure to inject a small volume of the dye solution into the cytoplasm.
-
-
Imaging: Immediately after injection, begin live-cell imaging using fluorescence microscopy to observe the diffusion of the dye within the injected cell and its potential transfer to adjacent cells.
Cytotoxicity and Safety Considerations
The available data on the cytotoxicity of this compound is limited. One study reported mutagenic properties in the bone-marrow cells of mice.[3] Another study on a different green dye, Fast Green FCF, showed a dose-dependent decrease in the viability of a human hepatoma cell line (HepG2).[7]
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| Mouse bone marrow cells | This compound | Not specified | Not specified | Increased frequency of sister chromatid exchanges and micronuclei | [3] |
| HepG2 (Human Hepatoma) | Fast Green FCF | 75 - 300 µg/mL | 48 hours | Reduced cell viability | [7] |
Safety Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
Due to its potential mutagenicity, appropriate disposal procedures should be followed.
Impact on Cellular Signaling Pathways
There is currently no direct scientific literature available from the provided search results detailing the specific effects of this compound on cellular signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. As tracer dyes are intended to be biologically inert, any significant impact on these pathways would be an undesirable artifact. Researchers should be aware of this lack of data and consider performing control experiments to assess the potential impact of this compound on the specific signaling events being investigated in their system.
Illustrative Signaling Pathways
Disclaimer: The following diagrams illustrate generalized cell signaling pathways. The specific effects of this compound on these pathways are unknown.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Acid Green 25 in Plant Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Acid Green 25, also known as Alizarin Cyanine Green, as a histological stain for plant tissues. While specific documented protocols for this compound in plant science are not widely available, this guide offers a generalized protocol adapted from established methods for similar anionic dyes, such as Fast Green FCF.
Introduction
This compound is a water-soluble, anionic anthraquinone dye.[1][2] In biological staining, it is valued for its ability to impart a vibrant green color, making it a useful counterstain for visualizing cellular structures.[3][4] Its mechanism of action involves the electrostatic attraction between the negatively charged sulfonate groups of the dye and positively charged proteins and other components within the plant cell wall and cytoplasm.[5] This allows for the differentiation of various tissue types, particularly when used in conjunction with a primary stain that targets lignified or cutinized tissues.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in plant tissues, the following table provides a recommended starting point for optimization, based on protocols for the functionally similar Fast Green FCF stain.
| Parameter | Recommended Range/Value | Notes |
| Stain Concentration | 0.1% - 0.5% (w/v) in 95% ethanol or clove oil | Higher concentrations may require shorter staining times. |
| Staining Time | 30 seconds - 2 minutes | Optimal time will vary with tissue type and thickness. |
| Solvent | 95% Ethanol or Clove Oil | Clove oil can also act as a clearing agent. |
| pH of Staining Solution | Weakly acidic (around 5.0-6.0) | Can be adjusted with a few drops of acetic acid. |
| Primary Counterstain | Safranin O | Provides excellent contrast for lignified and cutinized tissues. |
Experimental Protocols
The following is a detailed, generalized protocol for a double-staining procedure using Safranin O and this compound, suitable for paraffin-embedded or fresh-sectioned plant tissues.
Materials
-
This compound powder
-
Safranin O powder
-
95% Ethanol
-
Absolute Ethanol
-
Xylene
-
Distilled water
-
Glacial acetic acid (optional)
-
Mounting medium (e.g., Canada balsam or synthetic resin)
-
Microscope slides and coverslips
-
Staining jars
-
Plant tissue sections (paraffin-embedded or fresh)
Solution Preparation
-
Safranin O Stock Solution (1% w/v): Dissolve 1 gram of Safranin O in 100 mL of 95% ethanol.
-
This compound Staining Solution (0.2% w/v): Dissolve 0.2 grams of this compound in 100 mL of 95% ethanol. A few drops of glacial acetic acid can be added to optimize staining.
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.
-
Hydration: Rehydrate the sections by passing them through a graded series of ethanol solutions:
-
Absolute ethanol (2 changes, 3 minutes each)
-
95% ethanol (3 minutes)
-
70% ethanol (3 minutes)
-
50% ethanol (3 minutes)
-
Distilled water (5 minutes)
-
-
Primary Staining: Immerse the slides in the Safranin O solution for 2-24 hours, depending on the tissue's lignification.
-
Washing: Briefly rinse with distilled water to remove excess Safranin.
-
Dehydration: Dehydrate the sections through a graded ethanol series:
-
50% ethanol (2 minutes)
-
70% ethanol (2 minutes)
-
-
Counterstaining: Immerse the slides in the this compound solution for 30 seconds to 2 minutes. This step is critical and may require optimization.
-
Dehydration: Quickly dehydrate through:
-
95% ethanol (2 changes, 1 minute each)
-
Absolute ethanol (2 changes, 2 minutes each)
-
-
Clearing: Immerse the slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
-
Drying and Observation: Allow the slides to dry before observing under a light microscope.
Expected Results
-
Lignified, suberized, and cutinized tissues (e.g., xylem, sclerenchyma, cuticle): Red to pink
-
Cellulosic tissues (e.g., parenchyma, collenchyma, phloem): Green
-
Nuclei: Red
-
Cytoplasm: Light green
Visualizations
Caption: Experimental workflow for Safranin and this compound double-staining of plant tissues.
Caption: Mechanism of this compound staining in plant tissues.
References
Application Notes and Protocols: Visualizing Protein Bands in Western Blots with Acid Green 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing total protein on a Western blot membrane is a critical step for verifying sample loading and transfer efficiency before proceeding with immunodetection. It is also the foundation for total protein normalization (TPN), an increasingly preferred method for quantitative Western blotting. While stains like Ponceau S and Coomassie Brilliant Blue are commonly used, this document explores the application of Acid Green 25 for this purpose.
This compound, also known as Alizarin Cyanine Green F, is an anionic dye.[1][2] Its properties as a water-soluble, protein-binding dye make it a potential candidate for a reversible, visible total protein stain for membranes.[1][3] Although widely used in histology and other industries, its application in Western blotting is not yet extensively documented.[2][4][5] Therefore, the following protocols are provided as a starting point for researchers wishing to evaluate this compound as an alternative to other total protein stains.
Comparison of Total Protein Stains for Western Blot Membranes
The choice of a total protein stain depends on several factors, including sensitivity, reversibility, and compatibility with downstream immunodetection. The following table summarizes the key characteristics of this compound in comparison to other commonly used stains.
| Feature | This compound (Hypothetical) | Ponceau S | Coomassie Brilliant Blue R-250 | Amido Black 10B | Fluorescent Stains (e.g., AzureRed, Revert™ 700) |
| Stain Type | Anionic Dye | Anionic Dye | Anionic Dye | Anionic Dye | Fluorescent Dye |
| Color | Green | Red/Pink | Blue | Blue/Black | Fluorescent (various wavelengths) |
| Reversibility | Expected to be reversible | Yes, easily reversible | Not easily reversible on membrane | Not easily reversible on membrane | Reversible or irreversible depending on the stain |
| Sensitivity | To be determined | ~100-200 ng[6][7] | ~50 ng[6] | More sensitive than Ponceau S[7] | High (sub-nanogram levels) |
| Linear Dynamic Range | To be determined | Narrow | Narrow | Moderate | Wide |
| Compatibility with Immunodetection | Expected to be compatible after destaining | Yes | No, can interfere with antibody binding[8] | May interfere with downstream immunodetection[7][9] | Yes |
| Time to Stain | Fast (estimated <15 min) | Fast (5-10 min)[6] | Slower (requires destaining) | Fast | Fast (5-15 min) |
| Imaging Requirement | White light or standard colorimetric scanner | White light or standard colorimetric scanner | White light or standard colorimetric scanner | White light or standard colorimetric scanner | Fluorescence imager |
Experimental Protocols
The following are detailed methodologies for total protein staining on Western blot membranes. The protocol for this compound is a proposed starting point and may require optimization.
Protocol 1: Reversible Staining of Membranes with this compound (Hypothetical)
This protocol is based on the general principles of using anionic dyes for reversible membrane staining.
Materials:
-
This compound (C.I. 61570)
-
Glacial Acetic Acid
-
Methanol (for PVDF membranes)
-
Deionized Water (dH₂O)
-
Wash Buffer (e.g., TBS-T or PBS-T)
-
PVDF or Nitrocellulose membrane with transferred proteins
Procedure:
-
Preparation of Staining Solution (0.1% this compound in 5% Acetic Acid):
-
Dissolve 0.1 g of this compound powder in 100 mL of dH₂O.
-
Add 5 mL of glacial acetic acid.
-
Stir until the dye is completely dissolved. Filter if necessary. Store at room temperature.
-
-
Post-Transfer Wash:
-
After protein transfer, briefly rinse the membrane in dH₂O to remove any residual transfer buffer components.
-
-
Staining:
-
Immerse the membrane in the this compound staining solution.
-
Incubate for 5-10 minutes at room temperature with gentle agitation. Protein bands should become visible as green bands.
-
-
Imaging:
-
Briefly rinse the membrane in dH₂O to remove excess stain.
-
Image the membrane using a white light transilluminator or a standard gel documentation system. This image will be used for total protein normalization.
-
-
Destaining (Reversal):
-
To proceed with immunodetection, the stain must be removed.
-
Wash the membrane with dH₂O for 5 minutes.
-
For more thorough removal, wash the membrane with your wash buffer (e.g., TBS-T or PBS-T) for 5-10 minutes, or until the green color is no longer visible.
-
The membrane is now ready for the blocking step of the Western blot protocol.
-
Protocol 2: Staining with Ponceau S
A standard protocol for the reversible staining of proteins on nitrocellulose or PVDF membranes.
Materials:
-
Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized Water (dH₂O)
-
Wash Buffer (e.g., TBS-T or PBS-T)
Procedure:
-
Post-Transfer Wash:
-
After protein transfer, briefly rinse the membrane in dH₂O.
-
-
Staining:
-
Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature.[6]
-
-
Washing and Visualization:
-
Wash the membrane in dH₂O for 1-5 minutes, until red protein bands are clearly visible against a faint background.[6]
-
-
Imaging:
-
Image the blot for your records.
-
-
Destaining:
-
Wash the membrane with dH₂O or TBS-T/PBS-T until the red stain is completely gone. The membrane is now ready for blocking.
-
Diagrams and Workflows
The following diagrams illustrate the experimental workflows for using a reversible stain in Western blotting and the logic of total protein normalization.
Caption: Workflow for Western blotting incorporating a reversible total protein stain.
Caption: The process of calculating normalized protein levels using TPN.
Conclusion
This compound presents a potential, cost-effective alternative for the reversible staining of proteins in Western blots. Its use would be analogous to that of Ponceau S, providing a quick visual check of transfer quality and enabling total protein normalization. Researchers are encouraged to use the provided hypothetical protocol as a foundation for developing and optimizing their own staining procedures with this dye. As with any new method, validation against established standards is recommended to ensure accuracy and reproducibility in quantitative analyses.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
- 4. chemiis.com [chemiis.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. esslabshop.com [esslabshop.com]
- 8. This compound, 96%, for microscopy, 25 gm | eBay [ebay.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Acid Green 25 for Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Green 25, an anthraquinone acid dye, is a versatile stain commonly utilized in histology and microbiology for visualizing cellular structures.[1][2] While not traditionally employed for quantitative cell viability and proliferation assays, its ability to bind to cellular components presents a potential application in this area, analogous to the well-established crystal violet assay.[3][4] This document provides a detailed, albeit theoretical, protocol for the use of this compound in determining cell viability and proliferation based on the principles of staining adherent cells.
The fundamental principle of this proposed assay is that this compound will stain the proteins and nucleic acids of adherent, viable cells. Following a treatment period with a compound of interest, non-adherent, dead cells are washed away. The remaining adherent cells are then stained with this compound. The amount of incorporated dye, which is proportional to the number of viable cells, is subsequently solubilized and quantified by measuring the absorbance at its maximum wavelength.[5]
Disclaimer: The following protocols are suggested starting points for research and development. Optimization of parameters such as cell type, seeding density, staining time, and solubilization method is critical for obtaining accurate and reproducible results.
Data Presentation
The following tables summarize the key quantitative parameters for the proposed this compound cell viability and proliferation assay.
Table 1: Reagent Preparation
| Reagent | Composition | Notes |
| Staining Solution | 0.1% - 0.5% (w/v) this compound in deionized water | The optimal concentration may vary depending on the cell line and density. A 0.5% solution is a common starting point for similar dyes.[6] |
| Fixative Solution | 4% Paraformaldehyde (PFA) in PBS or 100% Methanol | PFA is a common fixative, but methanol can also be used.[1] Methanol fixation can permeabilize cells. |
| Wash Solution | Phosphate-Buffered Saline (PBS), pH 7.4 | Used for washing cells to remove media and non-adherent cells. |
| Solubilization Solution | 1% Sodium Dodecyl Sulfate (SDS) in deionized water | A common solubilizing agent for similar assays.[1] Other potential solubilizers include 10% acetic acid.[7] |
Table 2: Experimental Parameters
| Parameter | Suggested Value/Range | Notes |
| Cell Seeding Density | 1,000 - 50,000 cells/well (96-well plate) | Highly dependent on the cell line's proliferation rate. Should be optimized to ensure cells are in the exponential growth phase during the assay. |
| Incubation Time (Treatment) | 24 - 72 hours | Dependent on the experimental design and the nature of the compound being tested. |
| Fixation Time | 15 - 20 minutes | |
| Staining Time | 10 - 30 minutes | |
| Solubilization Time | 15 - 30 minutes with gentle agitation | Ensure complete dissolution of the dye. |
| Absorbance Wavelength | 608 nm or 642 nm | These are the reported absorbance maxima for this compound.[3][5] |
Experimental Protocols
Protocol 1: this compound Cell Viability Assay
This protocol is designed for assessing the effect of a test compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (4% PFA in PBS or 100% Methanol)
-
This compound Staining Solution (0.5% w/v in water)
-
Solubilization Solution (1% SDS in water)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 608 nm or 642 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only to serve as a blank control. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
Cell Treatment: After incubation, remove the medium and add fresh medium containing various concentrations of the test compound to the experimental wells. Add fresh medium with the vehicle control to the control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Fixation:
-
Carefully aspirate the culture medium from all wells.
-
Gently wash the cells once with 200 µL of PBS per well.
-
Aspirate the PBS and add 100 µL of Fixative Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Staining:
-
Aspirate the Fixative Solution.
-
Add 50 µL of 0.5% this compound Staining Solution to each well, ensuring the bottom of the well is completely covered.
-
Incubate for 20 minutes at room temperature.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the wells four times with deionized water to remove excess stain. This can be done by gently adding water and then aspirating.
-
After the final wash, invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 1% SDS Solubilization Solution to each well.
-
Incubate the plate on an orbital shaker for 15-30 minutes at room temperature to ensure the dye is completely dissolved.
-
-
Quantification:
-
Measure the absorbance of each well at either 608 nm or 642 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Assay Principle
Caption: Principle of the adherent cell staining viability assay.
References
- 1. clyte.tech [clyte.tech]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound CAS#: 4403-90-1 [m.chemicalbook.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid Green 25 in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acid Green 25 as a Biological Stain
This compound, an anthraquinone acid dye, is a valuable tool in biological research, primarily utilized as a counterstain in various histological techniques.[1][2] While sometimes referred to as a "biological indicator," it is important to clarify that its role is predominantly that of a biological stain . Unlike a true biological indicator, which changes its properties (e.g., color or fluorescence) in response to a specific physiological or chemical change (like pH or viability), this compound provides static color contrast to different tissue components. Its primary application is in visualizing cytoplasm, muscle fibers, and especially collagen, often in conjunction with other dyes.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound as a counterstain in histological preparations, with a focus on its role in the quantitative analysis of tissue fibrosis.
Principle of Staining
This compound is an anionic dye containing negatively charged sulfonate groups. In acidic solutions, these groups form strong electrostatic interactions with positively charged (cationic) sites on proteins, such as the amino groups in amino acid residues. This binding mechanism allows it to stain protein-rich structures like cytoplasm and collagen.[3] In trichrome staining methods, a polyacid (like phosphotungstic acid or phosphomolybdic acid) is used to selectively de-stain collagen, which is then stained with a contrasting color, often this compound or a similar green dye.[3][4]
Applications in Histological Staining
The most prominent application of this compound is in Masson's Trichrome staining , a classic method for differentiating collagen from other tissue components.[5] This technique is invaluable in pathology and drug development for assessing the degree of fibrosis in tissues such as the liver, kidney, and lung.[3][6][7] By staining collagen green or blue, it provides a stark contrast to the red-stained muscle and cytoplasm and dark-stained nuclei, enabling clear visualization and quantification of fibrotic changes.[3][6]
Quantitative Data Presentation
While specific staining intensity values for this compound are dependent on tissue type, fixation method, and staining protocol, quantitative analysis of stained slides is a powerful application. Digital image analysis of tissues stained with Masson's Trichrome using this compound allows for the objective measurement of fibrosis.[6][8]
| Parameter | Description | Methodology |
| Collagen Proportionate Area (CPA) | The percentage of a given tissue area that is occupied by collagen. This is a key metric in assessing the extent of fibrosis. | Digital images of stained tissue sections are captured. Image analysis software is used to segment the image based on color thresholds (green for collagen). The area of the green-stained region is then calculated as a percentage of the total tissue area.[6][8] |
| Staining Intensity | The mean intensity of the green channel in the collagen-stained regions. This can provide an indirect measure of collagen density. | Using image analysis software (e.g., ImageJ), regions of interest (collagen fibers) are selected based on the green channel. The mean gray value or optical density of these regions is then measured.[9] |
| Fiber Thickness and Orientation | While more accurately assessed with specific stains like Picrosirius Red under polarized light, some morphological characteristics of collagen fibers can be analyzed from high-resolution images of this compound-stained sections. | Advanced image analysis software can be used to measure the thickness and orientation of individual fibers within the segmented collagen regions. |
Note: For the most accurate quantification of collagen, Picrosirius Red staining with analysis under polarized light is often considered the gold standard. However, Masson's Trichrome with this compound provides excellent qualitative and semi-quantitative information and is widely used.[10]
Experimental Protocols
Masson's Trichrome Staining Protocol (with this compound)
This protocol is a standard method for formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for different tissue types and fixatives.
Materials and Reagents:
-
Deparaffinized and rehydrated tissue sections on slides
-
Bouin's solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphomolybdic/Phosphotungstic Acid solution
-
This compound solution (0.2% in 0.2% glacial acetic acid)
-
1% Acetic Acid solution
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
Preparation of this compound Staining Solution:
-
Dissolve 0.2 g of this compound powder in 100 mL of distilled water.
-
Add 0.2 mL of glacial acetic acid.
-
Mix well and filter before use.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
(Optional) Mordanting: For enhanced staining, incubate slides in pre-warmed Bouin's solution at 56-60°C for 1 hour. Wash thoroughly in running tap water until the yellow color disappears.
-
Nuclear Staining:
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen.
-
-
Collagen Staining:
-
Transfer slides directly (without rinsing) to the this compound solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in 1% Acetic Acid solution for 1 minute.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
| Tissue Component | Stained Color |
| Nuclei | Black/Dark Purple |
| Cytoplasm, Muscle, Erythrocytes | Red/Pink |
| Collagen | Green |
Visualizations
Caption: Workflow for Masson's Trichrome staining using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. Trichrome staining - Wikipedia [en.wikipedia.org]
- 4. stainsfile.com [stainsfile.com]
- 5. microbenotes.com [microbenotes.com]
- 6. A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Liver Fibrosis—A Comparative Study | MDPI [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Decolorization of Acid Green 25
Introduction
Acid Green 25 (AG25) is an anthraquinone dye widely utilized in the textile, leather, paper, and cosmetics industries for its vibrant green hue and good fastness properties[1][2]. However, its complex aromatic structure makes it resistant to degradation, leading to significant environmental concerns when released in industrial wastewater[3][4]. The persistence of AG25 in aquatic ecosystems can hinder light penetration, disrupting photosynthesis and posing toxic or mutagenic risks[3][4]. Consequently, effective methods for the decolorization and degradation of this dye are crucial for environmental remediation.
These application notes provide detailed protocols and comparative data for three primary methods of this compound decolorization for experimental purposes: Advanced Oxidation Processes (AOPs), Adsorption, and Microbial Degradation. The content is intended for researchers, scientists, and professionals in environmental science and drug development who may be studying dye degradation pathways or developing water treatment technologies.
Advanced Oxidation Processes (AOPs)
AOPs are highly efficient methods that rely on the in-situ generation of powerful, non-selective chemical oxidants, primarily hydroxyl radicals (•OH)[5][6]. These radicals can break down the complex chromophore of AG25, leading to decolorization and potential mineralization into simpler, less harmful compounds like CO2 and H2O[1].
Featured Protocol: Decolorization using Nanoscale Zero-Valent Iron (nZVI)
This protocol is based on the optimized conditions for AG25 removal using nZVI particles, which act as a catalyst for Fenton-like reactions.
A. Materials and Reagents
-
This compound (C37H34N2Na2O10S3)
-
Nanoscale Zero-Valent Iron (nZVI) particles
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Spectrophotometer
-
Magnetic stirrer
-
pH meter
B. Experimental Procedure
-
Prepare Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving the required amount of dye in deionized water.
-
Prepare Working Solution: Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L)[7].
-
pH Adjustment: Adjust the pH of the dye solution to the optimal value of 4 using HCl or NaOH[7].
-
Catalyst Addition: Add the optimized amount of nZVI catalyst (e.g., 0.6 g) to the solution[7].
-
Initiate Reaction: Immediately begin vigorous stirring using a magnetic stirrer.
-
Sampling: Collect aliquots of the solution at regular time intervals (e.g., 0, 30, 60, 90, 120 seconds).
-
Analysis: Centrifuge or filter the samples to remove the nZVI particles. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Calculation: Calculate the decolorization efficiency (%) using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
AOPs Data Summary
| Method | Catalyst/Conditions | Initial Dye Conc. | pH | Time | Decolorization Efficiency (%) | Source |
| Ozonation (O₃) | Ozone gas | Not specified | 11 | 30 min | 100% (Decolorization), 43% (Mineralization) | [3][4] |
| O₃/UV | Ozone + UV light | Not specified | Neutral/Acidic | 10 min | 100% | [3][4] |
| nZVI | Nanoscale Zero-Valent Iron | 20 mg/L | 4 | 120 s | 96.82% | [7] |
| ECS/O₃ | Electrocoagulation + Ozone | Not specified | 7.1 | Not specified | 100% | [3] |
| UV/ZVI/Sulfite | UV + ZVI + Sulfite | Not specified | 5 | Not specified | 99.61% | [3] |
| Microwave/UV/TiO₂ | Microwave + UV + TiO₂ | Not specified | Wide range | Not specified | High degradation reported | [1] |
Adsorption
Adsorption is a surface phenomenon where dye molecules from the aqueous solution adhere to the surface of a solid adsorbent. This method is valued for its simplicity, high efficiency, and the potential for regenerating the adsorbent. Various materials, including activated carbons, composites, and natural biosorbents, have been investigated for AG25 removal.
Featured Protocol: Biosorption using Activated Prunus Dulcis (Almond Shells)
This protocol describes a batch adsorption experiment to evaluate the removal of AG25 using a low-cost biosorbent.
A. Materials and Reagents
-
This compound
-
Prunus Dulcis (Almond Shell) activated carbon
-
Deionized water
-
Orbital shaker
-
Spectrophotometer
-
0.1 M HCl and 0.1 M NaOH for pH studies
B. Experimental Procedure
-
Prepare Dye Solutions: Prepare a series of AG25 solutions with varying initial concentrations (e.g., 20 mg/L to 100 mg/L)[8].
-
Batch Adsorption Setup: In a series of flasks, add a fixed amount of the adsorbent (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 100 mL)[9].
-
Equilibration: Place the flasks in an orbital shaker and agitate at a constant speed for a predetermined contact time (e.g., 60 minutes) to reach equilibrium[10].
-
Parameter Variation: To study the effect of different parameters, vary one parameter at a time while keeping others constant (e.g., study the effect of pH, adsorbent dosage, contact time, and initial dye concentration)[9][11].
-
Analysis: After agitation, separate the adsorbent from the solution by filtration. Measure the final concentration of AG25 in the filtrate using a spectrophotometer.
-
Calculation:
-
Calculate the percentage of dye removal as described previously.
-
Calculate the adsorption capacity at equilibrium, qe (mg/g), using the formula: qe = [(C₀ - Cₑ) * V] / W, where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
Adsorption Data Summary
| Adsorbent | Adsorption Capacity (qe) | Initial Dye Conc. | pH | Contact Time | Removal Efficiency (%) | Source |
| Ananas Comosus Activated Carbon | 182.6 mg/g | 100 mg/L | Not specified | Not specified | Not specified | [11][12] |
| Activated Prunus Dulcis | 28.57 mg/g | Not specified | Not specified | Not specified | 89% (at 20 mg/L) | [8] |
| PANI Nanotubes Salt/Silica Composite | 2.7 mg/g | 18.6 mg/L | Not specified | 60 min | Not specified | [8][10] |
| Kaolin | 31.35 mg/g | Not specified | Not specified | Not specified | Not specified | [8] |
| Anion Exchange Membrane (DF-120B) | Not specified | Not specified | Not specified | Not specified | >90% (at 0.1g dosage) | [9] |
Microbial Degradation
Microbial degradation utilizes the metabolic pathways of microorganisms like fungi and bacteria to break down dye molecules[13]. These organisms produce enzymes, such as laccases and azoreductases, that can cleave the chromophoric groups of the dye, leading to decolorization[14]. This approach is considered environmentally friendly and cost-effective.
Featured Protocol: Fungal Decolorization using Pleurotus eryngii
This protocol outlines the use of a white-rot fungus for the enzymatic degradation of AG25.
A. Materials and Reagents
-
Culture of Pleurotus eryngii
-
Malt extract agar (MEA) for culture maintenance
-
Liquid growth medium
-
This compound
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer
B. Experimental Procedure
-
Fungal Inoculum Preparation: Grow Pleurotus eryngii on MEA plates. Once a healthy mycelium is formed, transfer a small agar plug to a liquid growth medium and incubate to get a homogenized mycelial suspension.
-
Decolorization Assay: Add a specific concentration of AG25 (e.g., 100 mg/L) to sterile flasks containing the liquid growth medium[15].
-
Inoculation: Inoculate the dye-containing medium with a standard amount of the fungal mycelial suspension.
-
Incubation: Incubate the flasks under controlled conditions (e.g., specific temperature, agitation) for a period of several hours to days[15].
-
Sampling and Analysis: At regular intervals, withdraw an aliquot from each flask. Centrifuge to separate the fungal biomass. Measure the absorbance of the supernatant to determine the residual dye concentration.
-
Control: Run parallel experiments with heat-killed fungus or without any fungus to account for non-biological decolorization (e.g., biosorption).
-
Calculation: Calculate the decolorization efficiency over time as previously described.
Microbial Degradation Data Summary
| Microorganism | Enzyme System | Dye | Decolorization Efficiency (%) | Time | Source |
| Pleurotus eryngii | Crude Laccase | New Coccine (Azo) | 98.01% (at 100 mg/L) | 2 h | [15] |
| Pleurotus eryngii | Crude Laccase | Remazol Brilliant Blue R (Anthraquinone) | >95% | <3 h | [15] |
| Aspergillus ochraceus | Not specified | Acid Green 27 | 76.00% | Not specified | [13] |
| Streptomyces exfoliatus | Laccase | Malachite Green | 96% | 120 h | [16] |
| Bacterial Consortium EDPA | Not specified | Acid Maroon V | Not specified | Not specified | [13] |
Visualizations
Experimental and Mechanistic Diagrams
Caption: General workflow for a batch decolorization experiment.
Caption: Simplified mechanism of AOP via a Fenton-like reaction.
Caption: Pathway of enzymatic decolorization by microorganisms.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of ozone-based processes for decolorization of this compound: experimental parameters and in silico eco-toxicity | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Effective Decolorization and Detoxification of Single and Mixed Dyes with Crude Laccase Preparation from a White-Rot Fungus Strain Pleurotus eryngii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial Degradation, Spectral analysis and Toxicological Assessment of Malachite Green Dye by Streptomyces exfoliatus [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Staining and Destaining for Acid Green 25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Acid Green 25 for total protein staining in applications such as Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound protein staining?
This compound is an anionic dye. In acidic conditions, proteins become protonated, carrying a net positive charge. The negatively charged sulfonate groups of the this compound molecule then bind to these positively charged amino acid residues (like lysine, arginine, and histidine) through electrostatic interactions.[1] This interaction allows for the visualization of total protein on membranes and in gels.
Q2: Can this compound be used for total protein normalization in Western blotting?
Yes, like other total protein stains, this compound can potentially be used for total protein normalization, which is considered a gold standard for quantitative Western blotting.[2][3][4] It provides a measure of the total protein loaded in each lane, which can be used to correct for variability in sample loading and transfer efficiency. However, it's crucial to validate the linear range of detection for your specific experimental conditions.
Q3: Is this compound staining reversible?
The reversibility of this compound staining depends on the destaining procedure. While strong electrostatic interactions are formed, a sufficiently stringent destaining solution can elute the dye from the proteins. Complete destaining is essential if downstream applications like immunodetection are planned.
Q4: What are the key parameters to optimize for successful this compound staining?
The critical parameters for optimization include:
-
Staining Time: The duration of incubation in the staining solution.
-
Destaining Time: The duration and number of washes in the destaining solution.
-
Dye Concentration: The concentration of this compound in the staining solution.
-
Solution Compositions: The composition of the staining and destaining solutions (e.g., percentage of methanol and acetic acid).
Experimental Protocols
Disclaimer: The following protocols are suggested starting points based on general principles of acid dye staining. Optimization is required for specific applications and experimental conditions.
Protocol 1: Total Protein Staining on PVDF Membranes
Materials:
-
This compound Staining Solution: 0.05% (w/v) this compound in 40% Methanol, 10% Acetic Acid.
-
Destaining Solution: 50% Methanol, 10% Acetic Acid.
-
Wash Solution: Deionized water.
-
PVDF membrane with transferred proteins.
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the PVDF membrane with deionized water.
-
Staining: Immerse the membrane in the this compound Staining Solution and incubate with gentle agitation. A starting point for incubation time is 5 minutes.
-
Rinse: Briefly rinse the membrane with the Destaining Solution to remove excess stain.
-
Destaining: Immerse the membrane in the Destaining Solution and agitate. Change the destaining solution every 10-15 minutes until the protein bands are clearly visible against a faint background.
-
Final Wash: Wash the membrane thoroughly with deionized water before imaging or proceeding to immunodetection.
Protocol 2: Total Protein Staining in Polyacrylamide Gels
Materials:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid.
-
This compound Staining Solution: 0.1% (w/v) this compound in 10% Acetic Acid.
-
Destaining Solution: 40% Methanol, 10% Acetic Acid.
-
Polyacrylamide gel post-electrophoresis.
Procedure:
-
Fixation: Place the gel in the Fixing Solution for at least 30 minutes with gentle agitation.
-
Staining: Decant the fixing solution and add the this compound Staining Solution. Incubate for 30-60 minutes with gentle agitation.
-
Destaining: Remove the staining solution and add the Destaining Solution. Agitate and change the destaining solution every 30 minutes until the desired band-to-background intensity is achieved.
Data Presentation: Optimizing Staining and Destaining Times
The following tables provide a template for documenting the optimization of staining and destaining times for this compound on PVDF membranes.
Table 1: Optimization of Staining Time
| Staining Time (minutes) | Protein Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 1 | 50 | 10 | 5.0 | Faint bands, low background. |
| 3 | 150 | 25 | 6.0 | Good band intensity, acceptable background. |
| 5 | 250 | 40 | 6.3 | Optimal: Strong bands, manageable background. |
| 10 | 280 | 80 | 3.5 | High background, reduced signal-to-noise. |
| 15 | 300 | 150 | 2.0 | Very high background, obscuring faint bands. |
Table 2: Optimization of Destaining Time
Staining performed for the optimal 5 minutes.
| Destaining Time (minutes) | Protein Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 5 | 240 | 30 | 8.0 | High background still present. |
| 10 | 230 | 15 | 15.3 | Good contrast, clear bands. |
| 20 | 220 | 10 | 22.0 | Optimal: Clear background, strong bands. |
| 30 | 180 | 8 | 22.5 | Slight decrease in band intensity. |
| 45 | 120 | 5 | 24.0 | Significant loss of signal from protein bands. |
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| AG25-TS01 | Weak or No Staining | 1. Staining time too short.2. Dye concentration too low.3. Staining solution pH is not acidic enough. | 1. Increase staining incubation time.2. Prepare fresh staining solution with a higher dye concentration.3. Ensure the staining solution has a pH between 2.5 and 4.0.[5] |
| AG25-TS02 | High Background | 1. Staining time too long.2. Inadequate destaining.3. Dye concentration too high. | 1. Reduce staining incubation time.2. Increase destaining time and/or the number of destain solution changes.3. Dilute the staining solution. |
| AG25-TS03 | Loss of Protein Signal During Destaining | 1. Destaining time is excessive. | 1. Reduce the total destaining time.2. Monitor the destaining process visually and stop when the background is clear. |
| AG25-TS04 | Uneven or Patchy Staining | 1. Incomplete wetting of the membrane (PVDF).2. Gel/membrane not fully submerged during staining/destaining. | 1. Ensure the PVDF membrane is properly activated with methanol before use.2. Use sufficient volumes of solutions to keep the gel/membrane fully submerged and ensure gentle agitation. |
Visualizations
Caption: A generalized workflow for total protein staining using this compound.
Caption: A decision-making workflow for troubleshooting common staining issues.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Use of the REVERT® total protein stain as a loading control demonstrates significant benefits over the use of housekeeping proteins when analyzing brain homogenates by Western blot: An analysis of samples representing different gonadal hormone states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. licorbio.com [licorbio.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting weak or inconsistent Acid Green 25 staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or inconsistent Acid Green 25 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound is an anionic anthraquinone dye. Its staining mechanism is based on electrostatic interactions. Under acidic conditions, tissue proteins become positively charged (cationic) due to the protonation of amino groups (-NH3+). The negatively charged sulfonate groups (-SO3-) on the this compound molecule then form strong ionic bonds with these positively charged sites in the tissue, resulting in a vibrant green coloration.[1]
Q2: What are the primary applications of this compound in a laboratory setting?
This compound is a versatile dye used for coloring various materials, including silk, wool, nylon, and leather.[2][3] In a research context, it is employed as a biological stain in histology and cytology to visualize cellular structures.[4] It can be used as a counterstain for cytoplasmic elements, collagen, and muscle fibers.
Q3: What are the ideal storage conditions for this compound dye powder?
To ensure stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents.[5][6] The product is generally considered stable under normal storage conditions.[5][6]
Troubleshooting Guide for Weak or Inconsistent Staining
This guide addresses common issues encountered during this compound staining procedures.
Problem: Weak or Faint Staining
Possible Cause 1: Incorrect pH of the Staining Solution
-
Explanation: Acid dyes like this compound require an acidic environment to effectively bind to tissue proteins. If the pH is too high (not acidic enough), the tissue proteins will not be sufficiently protonated (positively charged), leading to poor dye uptake. The optimal pH for most acid dye staining is between 4 and 5.5.
-
Solution:
-
Verify the pH of your staining solution using a calibrated pH meter.
-
Adjust the pH by adding a weak acid, such as acetic acid, to the solution. A common practice is to use a 1-2% acetic acid solution.[7]
-
Prepare fresh staining solution if you suspect the buffer has degraded.
-
Possible Cause 2: Depleted or Expired Staining Solution
-
Explanation: The concentration of the dye in the staining solution can become depleted with repeated use, leading to weaker staining. Dyes can also degrade over time, especially if not stored correctly.
-
Solution:
-
Prepare a fresh staining solution from the powder stock.
-
Always check the expiration date of the dye powder.
-
For consistent results, use a freshly prepared solution for each staining run or for a limited number of batches.
-
Possible Cause 3: Insufficient Staining Time
-
Explanation: The incubation time may be too short for the dye to fully penetrate the tissue and bind to the target structures. This is particularly relevant for dense or thick tissue sections.
-
Solution:
-
Increase the incubation time in the this compound solution. You may need to perform a time-course experiment to determine the optimal staining duration for your specific tissue type and thickness.
-
Possible Cause 4: Poor Fixation
-
Explanation: Inadequate or improper fixation can alter tissue morphology and the chemical properties of proteins, reducing their ability to bind the dye.
-
Solution:
-
Ensure that the tissue was properly fixed immediately after collection.
-
Use a suitable fixative (e.g., 10% neutral buffered formalin) for an appropriate duration based on the tissue size.
-
Consider secondary fixation with a solution like Bouin's fluid, which can enhance the brightness of acid dye staining.[7]
-
Problem: Inconsistent or Uneven Staining
Possible Cause 1: Incomplete Deparaffinization
-
Explanation: If paraffin wax is not completely removed from the tissue sections, it will prevent the aqueous this compound solution from penetrating the tissue, resulting in unstained or unevenly stained patches.[8]
-
Solution:
-
Use fresh xylene for the deparaffinization steps.
-
Increase the duration of the xylene washes to ensure all paraffin is dissolved.[8]
-
Ensure complete rehydration of the tissue through a graded series of ethanol before placing it in the aqueous staining solution.
-
Possible Cause 2: Tissue Sections are Too Thick
-
Explanation: Thick tissue sections can lead to uneven dye penetration, with the outer layers staining more intensely than the center.
-
Solution:
-
Cut thinner sections, typically in the range of 4-5 µm for paraffin-embedded tissues.
-
Possible Cause 3: Air Bubbles
-
Explanation: Air bubbles trapped on the surface of the slide will prevent the staining solution from reaching the underlying tissue, causing unstained spots.
-
Solution:
-
Apply reagents carefully to the slides to avoid the formation of bubbles.
-
Gently tap the slide or briefly agitate it in the solution to dislodge any trapped bubbles.
-
Data and Protocols
Staining Parameter Optimization
The following table summarizes key parameters that can be adjusted to optimize this compound staining.
| Parameter | Sub-Optimal Condition | Recommended Range/Condition | Effect of Optimization |
| pH of Staining Solution | > 6.0 | 4.0 - 5.5 | Enhances positive charge on proteins, increasing dye binding. |
| Dye Concentration | < 0.1% (w/v) | 0.5% - 2.0% (w/v) | Increases the availability of dye molecules for binding. |
| Incubation Time | < 5 minutes | 5 - 15 minutes | Allows for complete tissue penetration and binding. |
| Temperature | Room Temperature | Room Temperature to 37°C | Modest warming can sometimes increase the rate of staining. |
| Differentiation | Over-differentiation | Brief rinse in 0.5-1% acetic acid | Removes non-specific background staining. |
Standard Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization:
-
Xylene: 2 changes, 5 minutes each.
-
-
Rehydration:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Immerse slides in 1% this compound solution (in 2% acetic acid) for 10 minutes.
-
-
Rinsing:
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
Dip slides briefly (10-30 seconds) in 0.5% acetic acid to remove background staining.
-
Rinse thoroughly in distilled water.
-
-
Dehydration:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
Clearing:
-
Xylene: 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Visual Guides
Troubleshooting Workflow
Caption: A workflow to diagnose and resolve weak or inconsistent this compound staining.
Staining Mechanism of this compound
Caption: Electrostatic interaction between this compound and tissue proteins in an acidic solution.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. stainsfile.com [stainsfile.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Effect of pH on Acid Green 25 staining efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Green 25 in their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound staining?
A1: this compound is an anionic dye, meaning it carries a net negative charge. The primary staining mechanism is based on an electrostatic interaction between the negatively charged sulfonic acid groups of the dye and positively charged components within the tissue.[1] In a typical histological preparation, these positively charged sites are primarily the amino groups of proteins.
Q2: Why is an acidic pH important for this compound staining?
A2: An acidic environment is crucial for effective staining with this compound and other acid dyes. Lowering the pH of the staining solution increases the number of positively charged groups on tissue proteins by promoting the protonation of amino groups.[2] This enhanced positive charge on the tissue components leads to a stronger electrostatic attraction with the negatively charged dye molecules, resulting in a more rapid and intense staining.[2]
Q3: What is the recommended pH for this compound staining solutions?
A3: While a broad pH range of 1-13 is considered stable for this compound, optimal staining for histological applications is typically achieved in a weakly acidic to acidic environment. For dyeing wool, a pH of 4-6 is recommended. In histological staining, solutions are often acidified with acetic acid. While extensive quantitative data for optimal pH is limited, a starting point for a related dye, Light Green SF Yellowish, is a pH of approximately 2.9 for a 1% solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too high (neutral or alkaline), reducing the positive charge of tissue proteins and thus their affinity for the anionic dye. | Acidify the staining solution. Add a small amount of a weak acid, such as acetic acid, to lower the pH. Start with a concentration of 0.5-1% acetic acid in your staining solution. Verify the pH of your final staining solution using a pH meter. |
| Insufficient Staining Time: The duration of the staining step may be too short for adequate dye penetration and binding. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Depleted Staining Solution: The dye in the staining solution may have been exhausted from repeated use. | Prepare a fresh solution of this compound. | |
| Uneven Staining | Inadequate Fixation: Poor or uneven fixation of the tissue can lead to inconsistent staining patterns. | Ensure that the tissue is properly and uniformly fixed according to your laboratory's standard protocol. |
| Presence of Air Bubbles: Air bubbles trapped on the surface of the slide can prevent the stain from reaching the tissue. | Carefully immerse the slides into the staining solution to avoid the formation of air bubbles. If bubbles are present, gently tap the slide to dislodge them. | |
| Overstaining | pH is Too Low: A very low pH can lead to excessive and non-specific staining, obscuring cellular details. | Increase the pH of the staining solution slightly. You can do this by reducing the amount of acid added or by using a buffer system. |
| Staining Time is Too Long: Prolonged exposure to the dye can result in overly intense staining. | Reduce the duration of the staining step. | |
| Stain Fading or Washing Out | Excessive Dehydration: Prolonged exposure to high concentrations of alcohol during the dehydration steps can remove the stain from the tissue. | Minimize the time the slides are in the higher concentrations of alcohol (e.g., 95% and 100%). |
| Incorrect Mounting Medium: An incompatible mounting medium can cause the stain to fade over time. | Use a high-quality, compatible mounting medium and ensure the stained sections are thoroughly dehydrated before coverslipping. |
Experimental Protocols
General Protocol for this compound Counterstaining
This protocol provides a general guideline for using this compound as a counterstain in a typical histological procedure.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Primary Staining (e.g., Hematoxylin):
-
Stain with your primary stain of choice according to the established protocol.
-
Wash thoroughly in running tap water.
-
-
Differentiation (if necessary):
-
Differentiate with a suitable solution (e.g., acid alcohol) if your primary stain requires it.
-
Wash in running tap water.
-
-
Bluing (if using Hematoxylin):
-
Immerse in a bluing agent (e.g., Scott's tap water substitute) until nuclei turn blue.
-
Wash in running tap water.
-
-
This compound Staining:
-
Prepare a 0.1% to 1% (w/v) solution of this compound in distilled water.
-
Acidify the solution by adding 0.5% to 1% (v/v) glacial acetic acid.
-
Immerse slides in the this compound solution for 1-5 minutes, depending on the desired staining intensity.
-
-
Dehydration and Clearing:
-
Quickly rinse in distilled water.
-
Dehydrate through graded alcohols (e.g., 95% and 100% ethanol).
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Visual Guides
References
Improving the signal-to-noise ratio with Acid Green 25.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Acid Green 25 and improving the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is an anionic anthraquinone dye.[1] In research, it is commonly used as a biological stain in histology and microscopy to visualize cellular structures.[2] It also finds application as a counterstain in various staining protocols and for total protein staining in electrophoresis gels.[3][4][5][6][7]
Q2: What are the spectral properties of this compound?
This compound exhibits two primary absorption maxima in the visible range, approximately at 608 nm and 642 nm.[8] This information is critical for selecting the appropriate excitation light source and filters for fluorescence microscopy.
Q3: Is there quantitative data available on the fluorescence quantum yield and photostability of this compound?
Currently, specific data on the fluorescence quantum yield and detailed photostability of this compound for fluorescence microscopy applications is not extensively documented in publicly available literature. As with many fluorescent dyes, it is susceptible to photobleaching upon prolonged exposure to excitation light.[9] Researchers should aim to minimize exposure times and excitation intensity to mitigate this effect.
Q4: Can this compound be used for live-cell imaging?
The suitability of this compound for live-cell imaging has not been well-established in the available literature. Its properties as an acid dye and its potential for cytotoxicity would need to be empirically determined for specific cell types and experimental conditions.
Troubleshooting Guides
High background and low signal-to-noise ratio are common challenges in fluorescence microscopy. Below are troubleshooting steps tailored to the use of this compound.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your target, leading to poor image quality and difficulty in data interpretation.
Potential Causes and Solutions:
| Cause | Solution |
| Excessive Dye Concentration | Titrate the concentration of this compound to determine the optimal balance between signal intensity and background. Start with a low concentration and incrementally increase it. |
| Insufficient Washing | Increase the number and duration of wash steps after staining to ensure complete removal of unbound dye. Gentle agitation during washing can improve efficiency. |
| Non-Specific Binding | Non-specific binding can occur due to electrostatic or hydrophobic interactions.[10][11][12] Consider the following:Blocking Step: While not standard for all small molecule dyes, if non-specific binding is suspected, a blocking step with an agent like Bovine Serum Albumin (BSA) may be beneficial.[10]Adjust Buffer pH: The charge of both the dye and cellular components can be influenced by pH.[10] Empirically test different pH values for your staining and wash buffers.Increase Salt Concentration: Higher ionic strength in the wash buffer (e.g., by increasing NaCl concentration) can help disrupt non-specific electrostatic interactions.[10]Add Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20) in the wash buffer can help reduce hydrophobic-based non-specific binding.[11] |
| Autofluorescence | Biological samples can exhibit natural fluorescence (autofluorescence), which can contribute to background, especially in the green channel.[13]Control Samples: Always include an unstained control sample to assess the level of autofluorescence.Spectral Unmixing: If your imaging software supports it, spectral unmixing can be used to separate the specific this compound signal from the autofluorescence spectrum. |
Issue 2: Weak Signal
A weak fluorescent signal can make it difficult to detect and analyze your target.
Potential Causes and Solutions:
| Cause | Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Perform a concentration titration to find the optimal staining concentration. |
| Inadequate Incubation Time | The staining time may be insufficient for the dye to effectively label the target. Optimize the incubation time by testing a range of durations. |
| Photobleaching | This compound may be photobleaching during image acquisition.[9]Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.Minimize Exposure Time: Use the shortest possible exposure time for your camera.Use Antifade Reagents: Mount your sample in an antifade mounting medium to reduce photobleaching. |
| Incorrect Microscope Settings | Ensure your microscope's filter sets are appropriate for the absorption maxima of this compound (~608 nm and 642 nm).[8] The emission filter should be selected to capture the peak fluorescence emission while blocking bleed-through from the excitation source. |
Experimental Protocols
The following are generalized protocols that should be used as a starting point. Optimization is critical for successful staining with this compound.
Protocol 1: General Staining of Fixed Cells
This protocol provides a basic framework for staining fixed cells with this compound.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Wash cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells if targeting intracellular structures (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a stock solution of this compound in deionized water or PBS.
-
Dilute the stock solution to the desired working concentration in PBS. (Note: An optimal concentration must be determined empirically, starting with a range of 1-10 µM is recommended).
-
Incubate the fixed and permeabilized cells with the this compound staining solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS for 5-10 minutes each with gentle agitation.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade reagent.
-
Image using a fluorescence microscope with filter sets optimized for the spectral properties of this compound.
-
Protocol 2: Total Protein Staining in Polyacrylamide Gels
This protocol is adapted from general protein staining methods and may require optimization.
-
Gel Preparation:
-
Following electrophoresis, fix the protein gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.
-
Wash the gel in deionized water for 10-15 minutes.
-
-
Staining:
-
Prepare a staining solution of this compound in deionized water. (Note: The optimal concentration needs to be determined, but a starting point of 0.025% to 0.1% (w/v) can be tested).
-
Immerse the gel in the staining solution and incubate with gentle agitation for 30-60 minutes.
-
-
Destaining:
-
Remove the staining solution.
-
Destain the gel in a solution of 10% acetic acid and 25% methanol until the protein bands are clearly visible against a clear background.
-
Visualizations
Below are diagrams to illustrate key concepts and workflows for improving the signal-to-noise ratio.
Caption: Key factors influencing the signal-to-noise ratio.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Gel Staining Methods | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. Stains for Protein Electrophoresis Gels From G-Biosciences [gbiosciences.com]
- 8. アシッドグリーン25 Dye content ≥60 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Reducing Non-Specific Binding [reichertspr.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
How to avoid precipitation of Acid Green 25 in staining solutions.
Welcome to the technical support center for Acid Green 25. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in staining solutions. Our aim is to help you avoid precipitation and achieve consistent, high-quality staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as Alizarin Cyanine Green, is an anthraquinone-based anionic dye.[1][2] It is commonly used in various applications, including textile dyeing, cosmetics, and as a biological stain in histology and microbiology.[2][3] It is known for its vibrant green color and is used to visualize cellular structures and processes under a microscope.[3]
Q2: Why is my this compound staining solution precipitating?
Precipitation of this compound in staining solutions can occur due to several factors:
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Low Temperature: The solubility of this compound is temperature-dependent. A decrease in temperature can lower its solubility, leading to the formation of a precipitate.[1]
-
Incorrect pH: As an acid dye, the solubility of this compound is influenced by the pH of the solution. An inappropriate pH can cause the dye molecules to aggregate and precipitate.[1] For textile dyeing with wool, a weakly acidic bath with a pH of 4-6 is recommended.[4]
-
High Dye Concentration: Creating a supersaturated solution by adding too much dye powder can lead to precipitation, especially as the solution cools.
-
Poor Reagent Quality: The use of low-purity dye or impure water (e.g., tap water with high mineral content) can introduce contaminants that act as nucleation sites for precipitation.[5]
-
Incomplete Dissolution: If the dye powder is not fully dissolved during preparation, the undissolved particles can lead to further precipitation over time.[5]
-
Solvent Evaporation: During storage or use, evaporation of the solvent can increase the dye concentration beyond its solubility limit, causing it to precipitate.[6]
Q3: How can I prepare a stable this compound staining solution?
To prepare a stable staining solution and minimize the risk of precipitation, follow these recommendations:
-
Use High-Purity Reagents: Always use high-purity, certified this compound and deionized or distilled water for preparing your solutions.[5]
-
Ensure Complete Dissolution: Add the dye powder gradually to the solvent while continuously stirring. Using a magnetic stirrer can aid in complete dissolution. Gentle warming (e.g., to 40-50°C) can also help, but avoid boiling the solution.[5][6]
-
Control the pH: Maintain a slightly acidic pH, similar to what is recommended for other acid dyes in histological applications. Adding a small amount of glacial acetic acid (e.g., 0.2-1% v/v) can help stabilize the solution.[7]
-
Filter the Solution: After the dye is completely dissolved and the solution has cooled to room temperature, filter it through a 0.22 µm or 0.45 µm filter to remove any micro-aggregates or undissolved particles.[1][8]
-
Store Properly: Store the staining solution in a tightly sealed container to prevent evaporation and protect it from light. A stable room temperature is generally recommended for storage.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound precipitation.
| Problem | Possible Cause | Solution |
| Precipitate forms after solution preparation and storage. | Low Storage Temperature: The solution was stored at a temperature that is too low, reducing the dye's solubility. | Gently warm the solution in a water bath to redissolve the precipitate. Store at a consistent, moderate room temperature. |
| Supersaturated Solution: The initial concentration of the dye was too high. | Prepare a new solution with a slightly lower concentration of this compound. | |
| Incomplete Initial Dissolution: The dye was not fully dissolved during preparation. | Re-dissolve the precipitate by gentle warming and stirring. In the future, ensure the dye is completely dissolved before storage and filter the solution. | |
| Precipitate forms on the slide during the staining procedure. | Evaporation of Solvent: The solvent is evaporating from the slide during incubation, increasing the dye concentration. | Use a humidified staining chamber to minimize evaporation during incubation.[6] |
| Carryover from Previous Reagents: Incompatible reagents from a previous step are being carried over into the staining solution. | Ensure thorough rinsing of the slides between staining steps.[9] | |
| Incorrect pH on the Tissue Section: The local pH on the tissue section is unfavorable for dye solubility. | Pre-rinse the slide with a buffer that has a pH compatible with the staining solution. | |
| Inconsistent or weak staining results. | Precipitated dye: The effective concentration of the dye in the solution is reduced due to precipitation. | Filter the staining solution before use to remove any precipitate. Prepare fresh solution if necessary.[8] |
| Fading of the stain: this compound is known to be less photostable than some other green counterstains like Fast Green FCF.[10][11] | For applications requiring long-term stability and resistance to fading, consider using Fast Green FCF as an alternative.[10][11] |
Experimental Protocols
While a specific, standardized protocol for using this compound as a counterstain in all histological procedures is not universally established, it can be effectively used in techniques like the Masson's Trichrome stain, often as a substitute for Light Green SF Yellowish.
Protocol 1: Preparation of a 0.2% this compound Staining Solution
This protocol is adapted from general procedures for preparing acid dye solutions for histological use.[7]
Materials:
-
This compound powder (C.I. 42053)
-
Distilled or deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Filter paper (0.22 µm or 0.45 µm)
Procedure:
-
Weigh 0.2 g of this compound powder and place it in a clean beaker.
-
Add approximately 80 mL of distilled or deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating can be applied if necessary.
-
Add 0.2 mL of glacial acetic acid to the solution and continue to stir.
-
Once the dye is fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with distilled water.
-
Filter the solution using a 0.22 µm or 0.45 µm filter.
-
Store in a tightly sealed bottle at room temperature, protected from light.
Protocol 2: Masson's Trichrome Stain with this compound
This protocol is a modification of the standard Masson's Trichrome procedure, substituting Light Green SF Yellowish with this compound.
Solutions:
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphomolybdic/Phosphotungstic acid solution
-
0.2% this compound solution (prepared as in Protocol 1)
-
1% Acetic acid solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's fluid (optional, but recommended for formalin-fixed tissues).
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 5 minutes.
-
Stain in 0.2% this compound solution for 5 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Green
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| C.I. Number | 61570 | [12] |
| CAS Number | 4403-90-1 | [12] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [12] |
| Molecular Weight | 622.58 g/mol | [12] |
| Appearance | Dark green powder | [3] |
| Solubility in Water | Soluble | [3] |
| Solubility in Ethanol | Slightly soluble | [13] |
| Solubility in Acetone | Slightly soluble | [13] |
Visualizations
Diagram 1: Troubleshooting Flowchart for this compound Precipitation
Caption: A flowchart to diagnose and resolve this compound precipitation issues.
Diagram 2: Experimental Workflow for Preparing a Stable this compound Solution
Caption: A step-by-step workflow for preparing a stable this compound staining solution.
References
- 1. benchchem.com [benchchem.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemcess.com [chemcess.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 4403-90-1 | S10005 | TriStains | Histology [tristains.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Light green SF - Wikipedia [en.wikipedia.org]
- 12. This compound Dye content = 60 4403-90-1 [sigmaaldrich.com]
- 13. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for preparing and storing Acid Green 25 stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Acid Green 25 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an anionic anthraquinone dye.[1] It is commonly used in the textile industry for dyeing wool, silk, and nylon.[2][3] In a laboratory setting, it is used as a biological stain for visualizing cellular structures in microscopy and histology, often as a counterstain.[1][4] It can also be found in cosmetics, soaps, and paper production.[2][3]
Q2: What are the main solvents for preparing this compound stock solutions?
This compound is soluble in water.[2][3] It is also soluble in o-chlorophenol and slightly soluble in acetone, ethanol, and pyridine. It is insoluble in chloroform and toluene.[2][3] For most biological staining purposes, deionized or distilled water is the recommended solvent.
Q3: How should this compound powder and stock solutions be stored?
-
Powder: Store the dye powder in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]
-
Stock Solutions: Aqueous stock solutions should be stored in a cool, dark place to prevent degradation. While generally stable, it is best practice to prepare fresh solutions for critical applications or filter older solutions before use if any precipitation is observed.
Quantitative Data
Solubility and Physical Properties
| Property | Value | Reference |
| Appearance | Dark green powder | [2][5] |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [4] |
| Molecular Weight | 622.58 g/mol | [4] |
| Solubility in Water (20°C) | 36 g/L | [5] |
| Melting Point | 235-238 °C | [5] |
Experimental Protocols
Protocol: Masson's Trichrome Staining with this compound as a Counterstain
This protocol is adapted from standard Masson's Trichrome procedures, substituting a green dye for the more traditional blue. This technique is used to differentiate collagen (which will stain green) from muscle and cytoplasm (which will stain red) and nuclei (which will stain black).
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
This compound solution (1% w/v in distilled water with 0.2% glacial acetic acid)
-
1% acetic acid solution
-
Graded alcohols and xylene for dehydration and clearing
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting (Optional): For enhanced staining, incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.[6] Rinse with running tap water until the yellow color disappears.[6]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.[6] Rinse in running warm tap water for 10 minutes.[6]
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[6] Rinse with distilled water.[6]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[6]
-
Collagen Staining: Without rinsing, transfer the slides to the 1% this compound solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid solution for 2-5 minutes.[6]
-
Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[6]
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Green
Troubleshooting Guide
Q: My this compound stock solution appears cloudy. What should I do?
A cloudy solution may indicate several issues:
-
Incomplete Dissolution: Ensure the powder is fully dissolved. Gentle warming and stirring can aid dissolution. For a 1% stock solution, start by making a paste of the dye with a small amount of hot water before gradually adding the rest of the water.
-
Precipitation: If the solution has been stored for a long time or at a low temperature, some dye may precipitate out of the solution. Gentle warming can redissolve the precipitate. If this is unsuccessful, filter the solution through a 0.22 µm or 0.45 µm filter before use to remove any particulate matter.
-
Contamination: The use of non-distilled or deionized water can introduce minerals that may cause precipitation. Always use high-purity water for preparing stock solutions.
Q: The staining intensity is inconsistent between experiments. What could be the cause?
Inconsistent staining can result from several factors:
-
pH of the Staining Solution: The staining intensity of acid dyes is pH-dependent. An acidic pH generally enhances staining.[7] Ensure the pH of your staining solution is consistent for every experiment.
-
Age of the Stock Solution: Over time, the dye in the stock solution may degrade, leading to weaker staining. For reproducible results, it is best to use freshly prepared stock solutions.
-
Differentiation Time: The duration of the differentiation step is critical. Over-differentiation can lead to weak staining, while under-differentiation can result in high background. Standardize the differentiation time in your protocol.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution and its use in histological staining.
Caption: Troubleshooting decision tree for a cloudy this compound stock solution.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 4403-90-1 [m.chemicalbook.com]
- 6. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Non-Specific Binding of Acid Green 25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding of Acid Green 25 to cellular components during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular staining?
This compound is a water-soluble, anionic anthraquinone dye.[1][2] In biological research, it is used as a staining agent in histology, microbiology, and cytology to help visualize cellular structures under a microscope.[1][3] Its chemical structure allows it to bind to various cellular components, enhancing their visibility.[3] Some novel anthraquinone-based fluorophores have been developed for live and fixed cell staining, targeting the nucleus, cytoplasm, and endoplasmic reticulum.[4]
Q2: What causes the non-specific binding of this compound?
Non-specific binding of this compound, like many fluorescent dyes, can arise from several factors:
-
Ionic Interactions: As an anionic dye, this compound can electrostatically interact with positively charged molecules within the cell.
-
Hydrophobic Interactions: The aromatic anthraquinone structure can lead to hydrophobic interactions with lipids and proteins.
-
High Dye Concentration: Using an excessively high concentration of the dye can lead to saturation of specific binding sites and increased binding to lower-affinity, non-target sites.[5][6]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound dye molecules.[7]
-
Cellular and Tissue Properties: The intrinsic properties of the cells or tissues, such as the presence of endogenous enzymes or high lipid content, can contribute to background staining.
Q3: How can I visually identify non-specific staining?
Non-specific staining is typically characterized by high background fluorescence across the entire cell or tissue, obscuring the specific structures of interest. Instead of crisp, well-defined stained structures, you may observe a diffuse, hazy green signal throughout the cytoplasm, nucleus, or extracellular matrix, which reduces the signal-to-noise ratio.[8]
Q4: What are the primary cellular components that this compound binds to non-specifically?
While specific binding targets depend on the experimental goals, non-specific binding of anthraquinone dyes can occur with several components. Due to their structure, they can interact with proteins and nucleic acids.[4] Some anthraquinone dyes are known to bind to DNA, while others may accumulate in the cytoplasm or specific organelles.[9]
Troubleshooting Guide for Non-Specific Staining
High background and non-specific staining are common challenges. The following guide provides a systematic approach to troubleshoot and optimize your staining protocol.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. britannica.com [britannica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 5. researchgate.net [researchgate.net]
- 6. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 7. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Acid Green 25 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the fluorescence signal of Acid Green 25 in your experiments. The core principle of enhancement is not to change the intrinsic properties of the dye, but to optimize experimental conditions to maximize signal detection and minimize quenching and background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a water-soluble, synthetic green dye belonging to the anthraquinone class.[1] It is widely used in histology and biological staining to help researchers visualize cellular structures under a microscope.[1][2] Its chemical structure allows it to bind effectively to proteins and other components.[2]
Q2: What is the primary mechanism of staining with this compound? As an acid dye, this compound is anionic (negatively charged). In acidic solutions, proteins become protonated (positively charged). The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups on the dye and the positively charged amino groups on proteins, particularly in wool, silk, and polyamide.[3]
Q3: What causes a weak or absent fluorescence signal? A weak signal is often not due to the dye itself but to experimental factors. Common causes include suboptimal dye concentration, incorrect pH of the staining solution, excessive washing, high background fluorescence, or fluorescence quenching.
Q4: What is fluorescence quenching and how does it affect my experiment? Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] This can occur through various mechanisms, including interactions with other molecules (quenchers), self-quenching at high concentrations, or photobleaching from excessive light exposure.[4][5] Common chemical quenchers include molecular oxygen and halide ions.[4]
Troubleshooting Guide: Weak Signal & High Background
This section addresses the most common issues encountered during staining and imaging with this compound.
Issue 1: No or Very Weak Fluorescence Signal
If you are observing a signal that is much weaker than expected, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Dye Concentration | Perform a concentration gradient experiment (e.g., 0.01%, 0.1%, 0.5% w/v) to find the optimal concentration for your specific sample. | Too low a concentration will result in insufficient staining. Conversely, excessively high concentrations can lead to self-quenching, where dye molecules interact and de-excite each other non-radiatively.[4] |
| Incorrect pH of Staining/Washing Solutions | Ensure your staining solution is acidic (typically pH 2-4). Verify with a pH meter. Use a weak acid rinse (e.g., 0.5% acetic acid) to remove background without stripping the bound dye. | The electrostatic binding of this compound to proteins is pH-dependent. An environment that is too neutral or basic will prevent the dye from binding effectively to its target. |
| Insufficient Incubation Time | Increase the incubation time with the this compound solution. Test a time course (e.g., 30 min, 60 min, 90 min) to determine the saturation point. | The binding of the dye to the target is a time-dependent process. Short incubation may not be sufficient for the dye to penetrate the sample and bind completely. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use a lower laser power or shorter exposure times. Incorporate an anti-fade agent into your mounting medium. | Photobleaching is the irreversible photochemical destruction of a fluorophore. Reducing light exposure and using protective agents can preserve the signal for longer imaging sessions. |
| Incompatible Mounting Medium | Use a non-aqueous, resinous mounting medium. Ensure the medium has a refractive index close to that of glass (~1.5) and is low in auto-fluorescence. | Some aqueous mounting media can cause the dye to leach out from the tissue or can quench the fluorescence signal over time. |
Issue 2: High Background or Non-Specific Staining
High background can obscure the specific signal, effectively lowering the signal-to-noise ratio.
| Potential Cause | Recommended Solution | Explanation |
| Excessive Dye Concentration | Lower the concentration of the this compound working solution. | High dye concentrations can lead to non-specific binding and high background that is difficult to wash away. |
| Inadequate Rinsing | Increase the number and/or duration of post-staining rinses. Use a weak acid solution (e.g., 0.5% acetic acid) to help remove unbound dye molecules. | Proper rinsing is critical to wash away dye that is not specifically bound to the target structure, thereby reducing background noise. |
| Tissue Autofluorescence | Image an unstained control slide using the same filter set to determine the level of intrinsic fluorescence. If high, consider using a different fixative or a commercial autofluorescence quenching kit. | Some tissues have endogenous molecules that fluoresce at the same wavelength as the dye, creating a high background that is independent of the staining protocol. |
| Drying Artifacts | Do not allow the tissue section to dry out at any point during the staining protocol. | Drying can cause non-specific dye precipitation and crystal formation, leading to bright, punctate artifacts and high background. |
Experimental Protocols & Methodologies
Optimizing Dye Concentration for Staining
This protocol provides a framework for determining the optimal working concentration of this compound for your specific application.
-
Prepare Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Prepare Working Solutions: Create a series of dilutions from the stock solution to achieve final concentrations of 0.01%, 0.05%, 0.1%, 0.2%, and 0.5% in an appropriate acidic buffer (e.g., 0.5% acetic acid).
-
Stain Samples: Use identical, parallel samples (e.g., tissue sections, protein gels) for each concentration.
-
Standardize Protocol: Keep all other parameters (incubation time, temperature, washing steps) constant across all samples.
-
Image and Analyze: Acquire images using identical microscope settings (laser power, exposure, gain).
-
Quantify Signal: Measure the mean fluorescence intensity of the specifically stained structures and a background region for each concentration.
-
Determine Optimum: Plot the signal-to-noise ratio (Specific Signal / Background Signal) against dye concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio, not necessarily the brightest absolute signal.
Visualizations
Logical Workflow for Troubleshooting Weak Fluorescence
The following diagram illustrates a step-by-step decision-making process to diagnose and resolve issues related to a weak fluorescence signal.
References
Validation & Comparative
A Comparative Guide to Protein Staining: Acid Green 25 vs. Coomassie Brilliant Blue
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are critical for experimental success. The choice of staining agent directly influences the sensitivity, accuracy, and efficiency of these workflows. This guide provides an objective comparison of two anionic protein stains: the historically used Acid Green 25 and the widely adopted Coomassie Brilliant Blue.
This comparison delves into their performance, supported by available experimental data, to empower researchers in selecting the optimal stain for their specific applications. Key metrics such as sensitivity and mechanism of action are discussed, alongside detailed experimental protocols.
Performance Comparison at a Glance
While Coomassie Brilliant Blue is extensively characterized for protein analysis in polyacrylamide gels, quantitative performance data for this compound in the same application is not as readily available in the reviewed literature. This compound, also known as Naphthol Green B, has been traditionally used in histology for staining collagen.[1][2][3] Its application to polyacrylamide gel electrophoresis (PAGE) is less common.
| Feature | This compound (Naphthol Green B) | Coomassie Brilliant Blue |
| Synonyms | Naphthol Green B, Acid Green 1 | Coomassie Brilliant Blue R-250, Coomassie Brilliant Blue G-250 (Colloidal) |
| Detection Limit | Data not readily available for PAGE | R-250: ~30-100 ng[4][5] G-250 (Colloidal): ~3-10 ng[4][6][7] |
| Linear Dynamic Range | Data not readily available for PAGE | Moderate to Good, especially with colloidal formulations[5][8] |
| Mechanism of Action | Anionic dye that binds to positively charged groups on proteins.[1][3] | Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues through ionic and van der Waals forces.[9] |
| Mass Spectrometry Compatibility | Generally considered compatible.[1] | Yes[8][10] |
| Primary Advantages | Historically used for staining collagen and animal tissue.[1][2] | High sensitivity (especially G-250), well-established protocols, good linearity.[5][10] |
| Primary Disadvantages | Limited performance data available for PAGE; potential health and environmental concerns due to its naphthalene base.[1] | R-250 requires a lengthy staining and destaining process; G-250 can be more expensive.[5] |
Mechanism of Staining
Both this compound and Coomassie Brilliant Blue are anionic dyes that bind to proteins non-covalently. The staining mechanism is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly the basic amino acids like lysine, arginine, and histidine, under acidic conditions.[1][9] Van der Waals forces also contribute to the stability of the dye-protein complex.[9]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are the general protocols for staining proteins in polyacrylamide gels using this compound and Coomassie Brilliant Blue R-250.
This compound (Naphthol Green B) Staining Protocol
This protocol is adapted from histological applications for use with polyacrylamide gels.[1]
Reagents:
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid
-
Staining Solution: 0.1% (w/v) Naphthol Green B in 1% (v/v) acetic acid
-
Destaining Solution: 7% (v/v) acetic acid
Procedure:
-
Fixation: Following electrophoresis, fix the gel in the Fixing Solution for 30 minutes with gentle agitation.
-
Rinsing: Rinse the gel with deionized water for 5 minutes.
-
Staining: Immerse the gel in the Naphthol Green B staining solution and incubate with gentle agitation for 1-2 hours.
-
Destaining: Destain the gel in 7% acetic acid until the protein bands are clearly visible against a faint green background.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a classic and widely used protocol for protein visualization in polyacrylamide gels.[1]
Reagents:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid
Procedure:
-
Staining: After electrophoresis, place the gel in the Staining Solution and incubate with gentle agitation for 1 hour.
-
Destaining: Remove the staining solution and add the Destaining Solution. Destain with gentle agitation for several hours, changing the destaining solution periodically until the background is clear and protein bands are distinct.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general protein staining workflow and a logical comparison of the two dyes.
Caption: A flowchart illustrating the major steps in a typical protein staining experiment.
Caption: A diagram showing the comparative aspects of this compound and Coomassie Brilliant Blue.
Conclusion
For routine and quantitative protein analysis in polyacrylamide gels, Coomassie Brilliant Blue, particularly the colloidal G-250 formulation, remains the superior choice due to its well-documented high sensitivity, good linearity, and established protocols.[5][10] While this compound (Naphthol Green B) can be used for protein staining in gels, the lack of comprehensive quantitative data on its performance in this application makes it a less reliable option for researchers requiring high sensitivity and accurate quantification. Researchers in drug development and other fields demanding precise and sensitive protein analysis will find the performance of Coomassie Brilliant Blue to be more robust and well-supported by the scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad.com [bio-rad.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Fluorescent Dyes: Acid Green 25 Versus Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of Acid Green 25 against commonly used fluorescent dyes such as Alexa Fluor 488, Fluorescein isothiocyanate (FITC), and Cyanine 3 (Cy3). The objective is to equip researchers with the necessary data to select the most appropriate fluorescent probe for their specific experimental needs, focusing on sensitivity and detection limits.
Executive Summary
The selection of a fluorescent dye is a critical decision in the design of fluorescence-based assays and imaging experiments. Key parameters influencing a dye's suitability include its brightness (a product of molar absorptivity and quantum yield), photostability, and sensitivity to environmental factors such as pH. While this compound is a widely used colorant in industrial applications, its utility as a fluorescent probe in research settings is not well-documented. In contrast, dyes like Alexa Fluor 488, FITC, and Cy3 have been extensively characterized and are staples in modern biological research. This guide synthesizes available data to draw a comparative picture of these fluorophores.
Quantitative Performance Comparison
In contrast, Alexa Fluor 488, FITC, and Cy3 are well-characterized fluorophores with data readily available from numerous scientific publications and manufacturer specifications.
| Property | This compound | Alexa Fluor 488 | Fluorescein (FITC) | Cyanine 3 (Cy3) |
| Chemical Class | Anthraquinone | Sulfonated Rhodamine | Xanthene | Cyanine |
| Excitation Max (nm) | ~608, ~642 | ~495 | ~494 | ~550 |
| Emission Max (nm) | Not Available | ~519 | ~518 | ~570 |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | ≥10,200 at 642 nm | ~71,000 | ~83,000 | ~150,000 |
| Quantum Yield (Φ) | Not Available | ~0.92 | ~0.92 | ~0.15 |
| Brightness (ε x Φ) | Not Available | ~65,320 | ~76,360 | ~22,500 |
| Photostability | Generally high for industrial use | High | Moderate | Moderate to High |
| pH Sensitivity | Not Available | Low | High (fluorescence decreases in acidic pH) | Low |
Note: The molar absorptivity for this compound is from an industrial supplier and may not be directly comparable to the values for the other dyes which are determined in research-specific contexts. The brightness is a calculated value and provides a relative measure of performance.
Detailed Methodologies
Determination of Sensitivity and Detection Limits
The sensitivity of a fluorescent dye is its ability to produce a measurable signal above background noise, which is critical for detecting low-abundance targets. The detection limit is the lowest concentration of the dye that can be reliably detected. These parameters are typically determined using the following experimental protocols:
-
Fluorescence Spectroscopy:
-
Objective: To measure the fluorescence intensity of a dilution series of the dye to determine the linear range of detection and the limit of detection (LOD).
-
Protocol:
-
Prepare a stock solution of the fluorescent dye in a suitable buffer (e.g., PBS, pH 7.4).
-
Create a series of dilutions of the dye, ranging from nanomolar to micromolar concentrations.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer at the dye's optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the dye concentration.
-
The linear portion of the curve indicates the range of reliable quantification.
-
The LOD is calculated as 3σ/S, where σ is the standard deviation of the blank (buffer only) and S is the slope of the linear regression line.
-
-
-
Quantum Yield Measurement:
-
Objective: To determine the efficiency of a fluorophore in converting absorbed light into emitted light.
-
Protocol:
-
A reference standard with a known quantum yield and similar spectral properties is chosen (e.g., fluorescein in 0.1 M NaOH for green dyes).
-
The absorbance of both the sample and the reference is measured at the excitation wavelength and kept below 0.1 to avoid inner filter effects.
-
The fluorescence emission spectra of both the sample and the reference are recorded under identical conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is calculated for both spectra.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
-
Photostability Assay:
-
Objective: To measure the rate of photobleaching of a fluorescent dye upon continuous illumination.
-
Protocol:
-
A sample of the fluorescent dye (e.g., conjugated to a protein or encapsulated) is prepared on a microscope slide.
-
The sample is continuously illuminated using a fluorescence microscope with a specific objective and light source intensity.
-
Images are acquired at regular time intervals.
-
The fluorescence intensity of a region of interest is measured for each image.
-
The intensity is plotted against time to determine the rate of photobleaching.
-
-
Signaling Pathways and Experimental Workflows
Conceptual Workflow for Comparing Fluorescent Dye Sensitivity
Caption: A conceptual workflow for the comparative analysis of fluorescent dye sensitivity and performance.
Discussion and Recommendations
This compound: Based on available information, this compound is an effective colorant for industrial purposes, but its suitability for high-sensitivity fluorescence detection in research is not established. The lack of published data on its quantum yield and fluorescence emission maximum makes it impossible to quantitatively assess its brightness and, therefore, its potential sensitivity as a fluorescent probe. Researchers requiring high sensitivity and well-characterized performance should consider alternative dyes.
Alexa Fluor 488: This dye is a top-performing green fluorescent probe. Its high quantum yield, strong molar absorptivity, and excellent photostability make it exceptionally bright and robust for a wide range of applications, including immunofluorescence, flow cytometry, and high-resolution microscopy. Its low pH sensitivity ensures reliable performance in various cellular environments.
Fluorescein (FITC): As one of the first widely used fluorescent dyes, FITC is a cost-effective option. It boasts a high quantum yield, making it very bright. However, its major drawbacks are its susceptibility to photobleaching and its pH-sensitive fluorescence, which can lead to signal instability and variability in acidic organelles.
Cyanine 3 (Cy3): Cy3 is a versatile orange-fluorescent dye with a high molar absorptivity. While its quantum yield is lower than that of Alexa Fluor 488 and FITC, its brightness is sufficient for many applications. It offers good photostability and is less sensitive to pH than fluorescein, making it a reliable choice for various labeling and detection methods.
References
A Comparative Guide to Quantitative Protein Assays: Established Methods vs. the Potential of Acid Green 25
For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical initial step for a wide array of experimental workflows. The selection of an appropriate protein assay is paramount and depends on factors such as the required sensitivity, the presence of interfering substances, and the desired throughput. This guide provides an objective comparison of three well-established colorimetric protein assays—the Bradford (Coomassie Brilliant Blue), Bicinchoninic Acid (BCA), and Amido Black 10B assays. Additionally, it explores the potential of Acid Green 25 as a quantitative tool, a dye currently utilized in histological staining, by examining its chemical properties in the context of established protein quantification principles.
Established Methods for Quantitative Protein Analysis
The Bradford, BCA, and Amido Black 10B assays are mainstays in protein quantification, each operating on a distinct chemical principle.
Bradford Assay (Coomassie Brilliant Blue G-250): This rapid and sensitive method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[1][2] Under acidic conditions, the unbound dye is reddish-brown; upon binding primarily to basic (arginine, lysine, histidine) and aromatic amino acid residues, the dye stabilizes in its blue anionic form, leading to a significant increase in absorbance at 595 nm.[1][3] The increase in absorbance is proportional to the amount of protein present.[1]
Bicinchoninic Acid (BCA) Assay: This assay involves a two-step reaction. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in what is known as the biuret reaction.[4][5] In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, purple-colored complex that exhibits strong absorbance at 562 nm.[5][6] The color intensity is proportional to the protein concentration. A key advantage of the BCA assay is its compatibility with samples containing detergents.[5]
Amido Black 10B Assay: This method utilizes the anionic diazo dye Amido Black 10B, which binds to the basic amino acid residues of proteins under acidic conditions.[7] The negatively charged sulfonic acid groups on the dye interact with the positively charged amino groups on the protein, forming a stable blue-black complex.[7] After staining, unbound dye is washed away, and the protein-bound dye can be eluted and quantified by measuring its absorbance, typically around 620-630 nm.[7][8] This assay is noted for its sensitivity and can be adapted for proteins in solution or immobilized on membranes.[7]
Performance Comparison of Established Protein Assays
The selection of a protein assay is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of the Bradford, BCA, and Amido Black 10B assays.
| Feature | Bradford Assay (Coomassie) | Bicinchoninic Acid (BCA) Assay | Amido Black 10B Assay |
| Principle | Dye-binding (Coomassie Brilliant Blue G-250) with absorbance shift.[1][9] | Copper reduction (Biuret reaction) followed by chelation with bicinchoninic acid.[4][6] | Dye-binding (Amido Black 10B) with subsequent elution and measurement.[7] |
| Limit of Detection | ~1-20 µg/mL | ~0.5-20 µg/mL[6][10] | Can detect nanogram amounts of protein.[7][11] |
| Linear Range | Short, typically 0-2000 µg/mL.[1] | Broad, typically 20-2000 µg/mL.[10] | Linear correlation observed over a wide range.[8] |
| Absorbance Maximum | 595 nm[1][2] | 562 nm[6][12] | ~620-630 nm[7][8] |
| Assay Time | Rapid (approx. 5 minutes).[2] | Slower (30-60 minutes incubation).[6][13] | Staining and elution steps can take longer.[7] |
| Common Interfering Substances | High concentrations of detergents (e.g., SDS), basic buffers.[1] | Reducing agents (e.g., DTT, β-mercaptoethanol), copper chelators (e.g., EDTA), some amino acids (cysteine, tyrosine, tryptophan).[4][14][15] | High concentrations of detergents and lipids.[7] |
| Protein-to-Protein Variation | Significant, due to dependence on basic and aromatic amino acid content.[14] | Less variation than Bradford assay as the peptide backbone contributes to the reaction.[4] | Susceptible to protein-to-protein variation due to differences in amino acid composition.[7][16] |
Experimental Protocols for Established Assays
Detailed methodologies are crucial for achieving reproducible and accurate results.
Bradford Assay Protocol (Standard, 20-150 µg protein)[1]
-
Prepare Standards: Create a series of protein standards (e.g., Bovine Serum Albumin - BSA) with final concentrations of 0, 250, 500, 750, and 1500 µg/mL in 0.15 M NaCl.
-
Sample Preparation: Prepare unknown samples, ensuring the concentration falls within the standard curve range.
-
Reaction: To 100 µL of each standard and sample, add 5.0 mL of Coomassie Blue reagent. Mix by inversion or vortexing.
-
Incubation: Incubate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 595 nm.
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Bicinchoninic Acid (BCA) Assay Protocol (Microplate)[7][13]
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare Standards: Prepare a series of BSA standards with concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Pipette 25 µL of each standard and unknown sample into a microplate well.
-
Reaction: Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Quantification: Generate a standard curve and determine the concentration of the unknown samples.
Amido Black 10B Assay Protocol (Microplate)[8]
-
Prepare Standards: Prepare a series of protein standards (e.g., BSA) with concentrations from 0.1 to 2 mg/mL.
-
Sample Application: Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well plate and allow to air-dry completely.
-
Staining: Add 200 µL of Amido Black 10B staining solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Washing: Aspirate the staining solution and wash the wells three times with 200 µL of destaining solution.
-
Elution: Add 200 µL of 0.2 M NaOH to each well to elute the bound dye and incubate for 15 minutes with gentle shaking.
-
Measurement: Measure the absorbance at 620 nm.
-
Quantification: Plot a standard curve and determine the concentration of the unknown samples.
Experimental Workflows
References
- 1. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Bradford Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is the Principle Behind Protein Quantification Using the Coomassie Brilliant Blue Assay? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. A modified protein assay from microgram to low nanogram levels in dilute samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Protein determination by the bca method [ruf.rice.edu]
- 14. citeqbiologics.com [citeqbiologics.com]
- 15. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 16. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Acid Green 25 with Non-Protein Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acid Green 25 and its common alternatives, focusing on their cross-reactivity with non-protein molecules. While these dyes are invaluable for protein analysis, understanding their potential off-target binding to other biomolecules such as lipids, carbohydrates, and nucleic acids is critical for accurate experimental interpretation and avoiding artifacts in research and drug development.
Introduction to Dye Specificity in Biological Staining
This compound is an anionic dye widely employed in histology and protein staining due to its affinity for positively charged amino acid residues in proteins.[1][2][3][4][5] This interaction is primarily electrostatic.[6] However, the complex intracellular environment contains a diverse array of macromolecules. Non-specific binding of staining dyes to non-protein molecules can lead to false positives, inaccurate quantification, and misinterpretation of cellular structures and processes. This guide aims to shed light on the known and potential cross-reactivities of this compound and to provide robust experimental protocols for their quantitative assessment.
Performance Comparison: this compound vs. Alternatives
Direct quantitative data on the cross-reactivity of this compound and its alternatives with non-protein molecules is sparse in publicly available literature. The primary focus of existing research has been on their efficacy in protein staining. The following table summarizes the known protein-binding mechanisms and highlights the general lack of data on non-specific interactions.
| Dye | Primary Target | Known Non-Specific Binding (Qualitative) | Quantitative Cross-Reactivity Data (Non-Protein) |
| This compound | Proteins (electrostatic interaction with basic amino acids)[6] | Limited information available. As an anionic dye, potential for interaction with cationic lipids or other charged non-protein molecules exists. | Not readily available in the literature. |
| Coomassie Brilliant Blue | Proteins (ionic and hydrophobic interactions) | Primarily binds proteins.[7] | Not readily available in the literature. |
| Fast Green FCF | Proteins (electrostatic binding)[8] | Stains cellulosic cell walls.[9] | Not readily available in the literature. |
| Amido Black 10B | Proteins (binds to peptide bonds)[10] | Can be used for staining lipids on thin-layer chromatograms.[11] | Not readily available in the literature. |
| Ponceau S | Proteins (electrostatic and non-polar interactions)[7][12] | Binds non-specifically to proteins.[13] | Not readily available in the literature. |
Experimental Protocols for Quantifying Cross-Reactivity
To address the gap in quantitative data, this section provides detailed experimental protocols using modern biophysical techniques to measure the binding affinity of dyes to non-protein biomolecules.
Experimental Workflow for Assessing Dye-Biomolecule Interactions
The general workflow for quantifying the interaction between a dye and a non-protein biomolecule involves preparing the dye and the target molecule, performing the binding assay, and analyzing the data to determine binding affinity (e.g., dissociation constant, Kd).
Figure 1. General experimental workflow for quantifying dye-biomolecule interactions.
Isothermal Titration Calorimetry (ITC) for Dye-Lipid Interactions
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17][18]
Methodology:
-
Preparation of Materials:
-
Prepare a concentrated solution of this compound (or alternative dye) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare unilamellar lipid vesicles (e.g., liposomes) composed of lipids of interest (e.g., POPC, DPPC) in the same buffer using extrusion.
-
Degas both the dye solution and the lipid vesicle suspension before use.
-
-
ITC Experiment:
-
Load the dye solution into the ITC syringe (e.g., 100 µM).
-
Load the lipid vesicle suspension into the ITC sample cell (e.g., 10 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the dye solution into the sample cell, recording the heat changes after each injection.
-
As a control, perform a titration of the dye solution into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Figure 2. Workflow for Isothermal Titration Calorimetry (ITC) analysis of dye-lipid interactions.
Surface Plasmon Resonance (SPR) for Dye-Carbohydrate Interactions
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[19][20][21]
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Immobilize the carbohydrate of interest (e.g., hyaluronic acid, heparin) onto the sensor chip surface using standard amine coupling chemistry.
-
Block any remaining active sites on the surface.
-
-
SPR Experiment:
-
Prepare a series of concentrations of this compound (or alternative dye) in a suitable running buffer (e.g., HBS-EP+).
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the dye solution over the sensor surface, monitoring the change in response units (RU) during the association phase.
-
Switch back to the running buffer to monitor the dissociation of the dye.
-
After each cycle, regenerate the sensor surface to remove any bound dye.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized carbohydrate) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Figure 3. Workflow for Surface Plasmon Resonance (SPR) analysis of dye-carbohydrate interactions.
Fluorescence Polarization (FP) for Dye-Nucleic Acid Interactions
FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[1][22] This technique is well-suited for studying the interaction of small molecules like dyes with larger molecules such as DNA or RNA.[23]
Methodology:
-
Preparation of Materials:
-
Fluorescently label the nucleic acid (e.g., DNA or RNA oligonucleotide) with a suitable fluorophore.
-
Prepare a stock solution of the fluorescently labeled nucleic acid.
-
Prepare a series of dilutions of this compound (or alternative dye) in a binding buffer.
-
-
FP Experiment:
-
In a microplate, add a fixed concentration of the fluorescently labeled nucleic acid to each well.
-
Add increasing concentrations of the dye to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the dye concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the binding affinity (Kd).
-
Figure 4. Workflow for Fluorescence Polarization (FP) analysis of dye-nucleic acid interactions.
Conclusion
References
- 1. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cncolorchem.com [cncolorchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Fast Green FCF - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Amido black 10B - Wikipedia [en.wikipedia.org]
- 11. Rapid staining of lipids on thin-layer chromatograms with amido black 10B and other water-soluble stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative approaches to monitor protein–nucleic acid interactions using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Acid Green 25: A Superior Alternative to Traditional Staining Techniques in Proteomics
In the landscape of protein analysis, visualization is a critical step that dictates the quality and reliability of downstream applications. For decades, researchers have relied on traditional staining methods such as Coomassie Brilliant Blue and Ponceau S. However, the emergence of alternative dyes like Acid Green 25 presents new opportunities for enhanced sensitivity, efficiency, and workflow integration. This guide provides a comprehensive comparison of this compound with traditional staining techniques, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their protein analysis needs.
Performance Comparison: A Quantitative Overview
The choice of a protein stain is often a trade-off between sensitivity, speed, cost, and compatibility with downstream analyses such as mass spectrometry. While comprehensive quantitative data for this compound in protein gel staining is not as extensively documented as for traditional stains, we can extrapolate its potential performance based on its chemical properties as an anionic acid dye.
| Feature | This compound (Estimated) | Coomassie Brilliant Blue (R-250) | Ponceau S |
| Limit of Detection (LOD) | ~10-50 ng | ~100 ng[1] | ~200 ng[2] |
| Linear Dynamic Range | Moderate | Good[3] | Moderate |
| Staining Time | 30-60 minutes | 1 hour to overnight[4] | 5-10 minutes[2] |
| Destaining Required | Yes (can be brief) | Yes (several hours to overnight)[4] | No (reversible with water)[2] |
| Reversibility | Potentially reversible | No (fixes proteins) | Yes[5] |
| Mass Spectrometry Compatibility | Likely compatible | Yes[6][7] | Yes[5] |
| Photostability | High (Anthraquinone structure) | Moderate | Low (fades over time)[2] |
| Toxicity | Low | Moderate (contains methanol and acetic acid) | Low |
| Primary Advantage | Potential for high sensitivity and photostability | Well-established, good linearity[3] | Rapid and reversible staining[2] |
| Primary Disadvantage | Limited published data for proteomics | Time-consuming staining/destaining | Lower sensitivity[2] |
Delving into the Details: Mechanism and Advantages
This compound is an anionic dye that belongs to the anthraquinone class of colorants.[8] Its staining mechanism is predicated on the electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues (such as lysine, arginine, and histidine) on the proteins, as well as hydrophobic interactions.[9] This is similar to how Coomassie Brilliant Blue binds to proteins.[9]
The key advantages of this compound over traditional methods can be summarized as:
-
Potential for Higher Sensitivity: While direct comparative studies are limited, the chemical structure of this compound suggests a potential for high staining intensity, possibly allowing for the detection of lower abundance proteins than traditional Coomassie R-250.
-
Enhanced Photostability: As an anthraquinone dye, this compound is expected to exhibit greater photostability compared to the triphenylmethane structure of Coomassie Blue and the azo dye structure of Ponceau S. This is a significant advantage for applications requiring repeated imaging or quantification over time.
-
Lower Toxicity Profile: Staining solutions for this compound can likely be prepared in aqueous solutions with minimal acid, avoiding the use of methanol, a toxic component of traditional Coomassie staining solutions.
Experimental Protocols: A Step-by-Step Guide
Reproducible results in protein staining hinge on meticulous adherence to established protocols. Below are detailed methodologies for staining with this compound (a proposed protocol based on general acid dye staining principles), Coomassie Brilliant Blue R-250, and Ponceau S.
Protocol 1: this compound Staining (Proposed)
Principle: This protocol utilizes the anionic nature of this compound to bind to protonated basic amino acid residues in proteins under acidic conditions.
Reagents:
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.05% (w/v) this compound in 10% (v/v) acetic acid.
-
Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, immerse the polyacrylamide gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix and prevent their diffusion.
-
Washing: Briefly rinse the gel with deionized water to remove the fixing solution.
-
Staining: Immerse the gel in the Staining Solution for 30-60 minutes with gentle agitation. The duration can be optimized based on the gel thickness and protein concentration.
-
Destaining: Transfer the gel to the Destaining Solution. Destain with gentle agitation for 1-2 hours, changing the destaining solution periodically until the protein bands are clearly visible against a pale green background.
-
Storage: The stained gel can be stored in deionized water or 7% acetic acid.
Protocol 2: Coomassie Brilliant Blue R-250 Staining (Traditional)
Principle: Coomassie Brilliant Blue R-250 is an anionic dye that binds non-covalently to proteins, primarily through basic and hydrophobic amino acid residues.[9]
Reagents:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
Procedure:
-
Staining: After electrophoresis, immerse the gel directly into the Staining Solution and incubate with gentle agitation for at least 1 hour. For low protein concentrations, staining can be extended overnight.
-
Destaining: Remove the staining solution and add the Destaining Solution. Destain with gentle agitation for several hours, changing the destaining solution frequently until the background is clear and the protein bands are distinct. A kimwipe can be placed in a corner of the container to help absorb the free dye.
-
Storage: The gel can be stored in 7% acetic acid or water.
Protocol 3: Ponceau S Staining (for Membranes)
Principle: Ponceau S is a negatively charged red dye that binds to the positively charged amino groups of proteins.[2] It is a reversible stain, making it ideal for checking transfer efficiency before Western blotting.
Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Washing Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST).
Procedure:
-
Staining: After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water. Immerse the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.
-
Visualization: Red protein bands will become visible. The membrane can be photographed at this stage to document transfer efficiency.
-
Destaining: To remove the stain, simply wash the membrane with deionized water or TBST until the red color disappears. The membrane is then ready for blocking and subsequent immunodetection.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in a typical protein staining experiment and the logical comparison between the staining methods.
Conclusion
While Coomassie Brilliant Blue and Ponceau S remain valuable tools in the protein researcher's arsenal, this compound presents a compelling alternative with the potential for superior sensitivity and photostability. Although more extensive validation within the proteomics field is warranted, the fundamental properties of this compound make it a promising candidate for researchers seeking to push the boundaries of protein detection and analysis. The provided protocols and comparative data aim to equip scientists with the necessary information to explore the advantages of this compound in their own experimental workflows.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. biotium.com [biotium.com]
- 3. bio-rad.com [bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
A comparative analysis of Acid Green 25 and SYPRO Ruby protein stains.
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are critical. The choice of protein stain significantly impacts the sensitivity, accuracy, and downstream applications of proteomic studies. This guide provides a detailed comparative analysis of two protein stains: the well-established fluorescent stain, SYPRO Ruby, and the lesser-known Acid Green 25, a dye primarily used in the textile and histology industries. This comparison aims to equip researchers with the necessary information to make an informed decision based on the performance characteristics and experimental requirements of each stain.
Overview of Staining Mechanisms
This compound is an anionic dye belonging to the anthraquinone class. Its staining mechanism relies on the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein. This interaction is typically facilitated in an acidic environment, which ensures the protonation of the basic amino acid side chains.
SYPRO Ruby is a fluorescent metal chelate stain containing ruthenium. Its mechanism of action involves non-covalent binding to proteins. The ruthenium complex interacts with basic amino acid residues and the polypeptide backbone through a combination of electrostatic and hydrophobic interactions. This binding results in a significant enhancement of the dye's fluorescence, allowing for highly sensitive detection.
Quantitative Performance Comparison
| Performance Characteristic | SYPRO Ruby | This compound |
| Limit of Detection (LOD) | 0.25 - 1 ng[1][2] | Not Reported |
| Linear Dynamic Range | Over three orders of magnitude[1][2] | Not Reported |
| Mass Spectrometry Compatibility | Yes[3][4][5][6] | Not Reported |
| Staining Time | 90 minutes (rapid protocol) to overnight (basic protocol)[1][2] | Not Reported |
| Photostability | High | Not Reported |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following are the standard protocols for SYPRO Ruby. As a validated protocol for using this compound as a fluorescent protein stain in research gels is not available, a hypothetical protocol based on the general principles of acid dye staining is provided for conceptual comparison.
SYPRO Ruby Protein Gel Staining Protocol (Basic)
This protocol is designed for maximum sensitivity.
Solutions Required:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain: (Ready-to-use)
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation: Following electrophoresis, place the gel in the Fixing Solution. Incubate for at least 30 minutes with gentle agitation. For optimal results, a second 30-minute fixation with fresh solution is recommended.
-
Staining: Decant the Fixing Solution and add enough SYPRO Ruby Protein Gel Stain to completely cover the gel. Incubate for at least 3 hours, or overnight for the highest sensitivity. Protect the gel from light during this step and ensure gentle agitation.
-
Washing: Decant the stain and wash the gel with the Wash Solution for 30 minutes with gentle agitation.
-
Final Rinse: Decant the Wash Solution and briefly rinse the gel with ultrapure water.
-
Imaging: The gel is now ready for visualization on a fluorescence imager with appropriate excitation (e.g., UV or blue light) and emission filters.
Hypothetical this compound Protein Gel Staining Protocol
This hypothetical protocol is based on the principles of staining with acid dyes like Coomassie Blue and is intended for conceptual purposes only. Optimization and validation would be required for research applications.
Solutions Required:
-
Fixing Solution: 40% methanol, 10% acetic acid
-
Staining Solution: 0.1% (w/v) this compound in 10% acetic acid
-
Destaining Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for 30-60 minutes with gentle agitation.
-
Staining: Decant the fixing solution and add the Staining Solution. Incubate for 1-2 hours with gentle agitation.
-
Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a low-background.
-
Final Wash: Wash the gel with ultrapure water to remove residual destaining solution.
-
Imaging: The gel can be visualized using a standard white light transilluminator or a gel documentation system. The fluorescent properties of this compound for protein detection in gels would need to be determined to establish appropriate excitation and emission settings for fluorescent imaging.
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both staining methods.
Conclusion
SYPRO Ruby stands out as a well-characterized, high-performance fluorescent protein stain with documented high sensitivity, a broad linear dynamic range, and proven compatibility with mass spectrometry. Its established protocols provide researchers with reliable and reproducible results for demanding proteomic applications.
This compound, while effective for staining proteins in textiles and histological samples, currently lacks the necessary validation and quantitative performance data to be recommended as a direct alternative to SYPRO Ruby for fluorescent protein detection in a research setting. The provided hypothetical protocol serves as a starting point for researchers interested in exploring its potential, but extensive optimization and characterization would be required.
For researchers requiring sensitive, quantitative, and reproducible protein detection with compatibility for downstream analysis, SYPRO Ruby remains the superior and well-supported choice. Future studies may elucidate the potential of this compound as a research-grade protein stain, but for now, it remains a tool with uncharacterized performance in this specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Oriole Fluorescent Gel Stain and Comparison to SYPRO Ruby - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible fluorescent detection of proteins in polyacrylamide gels without staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Visualization of proteins in acrylamide gels using ultraviolet illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Staining: An Inter-laboratory Comparison of Acid Green 25 Protocols
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible staining methods is paramount. Acid Green 25, an anionic dye, has found applications in various laboratory settings, from histological counterstaining to total protein quantification on membranes. This guide provides a comparative overview of this compound staining protocols, offering insights into their performance and methodologies to aid in the selection of the most suitable protocol for your research needs.
While direct inter-laboratory comparison studies on this compound are not extensively published, this guide synthesizes available data and protocols to present a comparative analysis. We will delve into two representative protocols, one for histological applications and another for total protein staining on membranes, and compare their performance with a common alternative, Fast Green FCF.
Performance Comparison at a Glance
To facilitate a clear comparison, the following table summarizes the key performance indicators for different staining protocols. It is important to note that the performance of any staining protocol can be influenced by various factors, including the specific laboratory conditions, equipment, and reagents used.
| Staining Protocol | Application | Limit of Detection (LOD) | Linear Dynamic Range | Key Advantages | Key Disadvantages |
| Protocol 1: this compound (Histology) | Histological Counterstain | Data not readily available | Data not readily available | Good contrast with nuclear stains | Quantitative performance not well-documented |
| Protocol 2: this compound (Membrane) | Total Protein Staining | Estimated ~50 ng | Good linearity expected | Rapid staining | Less sensitive than fluorescent stains |
| Alternative: Fast Green FCF (Membrane) | Total Protein Staining | ~8 pg[1] | Wide linear range[1] | High sensitivity, good linearity[1][2] | May be more expensive than this compound |
In-Depth Look at Staining Protocols
Protocol 1: this compound as a Histological Counterstain
This protocol outlines the use of this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections, providing a green contrast to nuclear stains like hematoxylin.
Experimental Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
-
-
Nuclear Staining:
-
Stain slides in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.
-
Wash slides in running tap water for 1-5 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.
-
Wash slides in running tap water.
-
"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Wash slides in running tap water for 5 minutes.
-
-
This compound Counterstaining:
-
Prepare a 0.1% (w/v) this compound staining solution in 0.2% acetic acid.
-
Immerse slides in the this compound solution for 1-3 minutes.
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear the sections in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: Nuclei will be stained blue/purple, while cytoplasm and connective tissue will be stained in shades of green.
Protocol 2: this compound for Total Protein Staining on Membranes
This protocol is adapted for the staining of total protein on nitrocellulose or PVDF membranes after Western blotting. It provides a quick assessment of protein transfer efficiency.
Experimental Protocol:
-
Membrane Preparation:
-
Following protein transfer, briefly wash the membrane in deionized water.
-
-
Staining:
-
Prepare a 0.1% (w/v) this compound staining solution in 5% (v/v) acetic acid.
-
Immerse the membrane in the staining solution for 2-5 minutes with gentle agitation.
-
-
Destaining:
-
Transfer the membrane to a destaining solution of 10% (v/v) acetic acid.
-
Gently agitate the membrane until the protein bands are clearly visible against a faint background. This may take 5-10 minutes.
-
-
Washing and Documentation:
-
Wash the membrane thoroughly with deionized water to remove the acid.
-
The membrane can be imaged while wet or after drying.
-
Note: For subsequent immunodetection, it is crucial to ensure the stain is completely removed, as it may interfere with antibody binding.
Visualizing the Workflow
To better understand the procedural flow of a typical staining experiment, the following diagram illustrates the key steps involved.
Comparative Discussion
This compound offers a viable option for both histological and total protein staining applications. In histology, it provides a clear and vibrant green counterstain, although quantitative performance metrics are not as well-established as for other dyes. For total protein staining on membranes, it presents a rapid and cost-effective method for verifying transfer efficiency.
When compared to Fast Green FCF for total protein staining, this compound may be less sensitive. Studies on Fast Green FCF have demonstrated a high degree of sensitivity and a broad linear range, making it a preferred choice for quantitative applications where low protein amounts need to be detected[1][2]. However, for a quick qualitative assessment of protein transfer, this compound remains a practical option.
The choice between these staining protocols will ultimately depend on the specific requirements of the experiment. For qualitative histological visualization, this compound is a reliable choice. For highly sensitive and quantitative total protein analysis, alternatives like Fast Green FCF or other fluorescent stains may be more appropriate. Researchers are encouraged to optimize staining conditions for their specific applications to ensure reliable and reproducible results.
References
Evaluating the performance of Acid Green 25 in different gel matrices.
For researchers, scientists, and drug development professionals, the accurate visualization of proteins and nucleic acids in gel electrophoresis is a critical step in many workflows. The choice of staining dye can significantly impact the sensitivity, accuracy, and downstream applications of an experiment. This guide provides a comparative evaluation of Acid Green 25, a lesser-known dye in this context, against established alternatives for protein staining in polyacrylamide gels.
While this compound is a potent staining agent in histology and for various materials like leather and paper, its performance data in research-focused gel electrophoresis is not as extensively documented as that of more common dyes.[1] This guide summarizes the available information and provides a framework for its potential use, alongside detailed comparisons with widely used protein stains.
Note: There is limited to no available data on the performance of this compound for staining nucleic acids or for its use in agarose gel matrices. Its primary documented application in a biological context is for protein staining.[1]
Performance Comparison of Protein Stains in Polyacrylamide Gels
The selection of a protein stain is often a trade-off between sensitivity, cost, and compatibility with downstream analyses such as mass spectrometry. The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Feature | This compound | Coomassie Brilliant Blue G-250 (Colloidal) | SYPRO Ruby (Fluorescent) |
| Limit of Detection (LOD) | Data not readily available | ~8-10 ng[2][3] | 0.25 - 1 ng[4][5] |
| Linear Dynamic Range | Data not readily available | Good[6] | Over three orders of magnitude[4][7] |
| Mass Spectrometry Compatibility | Generally considered compatible[8] | Yes[6][9] | Yes[5] |
| Staining Time | 1-2 hours[8] | ~1 hour to overnight[10] | 3 hours to overnight[7] |
| Destaining Required | Yes[8] | Minimal to none[2] | No (washing step)[7] |
| Visualization | Visible light | Visible light | UV or blue-light transilluminator[5] |
| Primary Advantages | Historically used for staining collagen and animal tissue.[8] | Well-established protocols, good linearity, high sensitivity.[6] | Very high sensitivity, broad linear dynamic range.[4][7] |
| Primary Disadvantages | Limited performance data available for PAGE, potential health and environmental concerns due to its naphthalene base.[8] | Can be more expensive than R-250. | Requires a fluorescence imager, more expensive than colorimetric stains.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for protein staining in polyacrylamide gels using this compound, Coomassie Brilliant Blue G-250, and SYPRO Ruby.
This compound Staining Protocol (for Polyacrylamide Gels)
This protocol is based on general procedures for anionic dyes.
Solutions Required:
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Staining Solution: 0.1% (w/v) this compound in 1% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 30 minutes with gentle agitation.[8]
-
Rinsing: Rinse the gel with deionized water for 5 minutes.[8]
-
Staining: Immerse the gel in the Staining Solution and incubate with gentle agitation for 1-2 hours.[8]
-
Destaining: Transfer the gel to the Destaining Solution and agitate gently. Change the destaining solution periodically until the protein bands are clearly visible against a faint green background.[8]
Coomassie Brilliant Blue G-250 (Colloidal) Staining Protocol
This protocol provides high sensitivity with reduced background staining.
Solutions Required:
-
Washing Solution: Deionized water.
-
Staining Solution: Commercially available colloidal Coomassie Brilliant Blue G-250 stain.
-
Destaining Solution (Optional): 30% (v/v) Methanol or deionized water.[2]
Procedure:
-
Washing: After electrophoresis, wash the gel 2-3 times for 5 minutes each with a large volume of deionized water to remove SDS.[2]
-
Staining: Add a sufficient amount of Coomassie Brilliant Blue G-250 stain to cover the gel. Gently agitate the gel in the stain for at least 1 hour. Protein bands should become visible within minutes.[2]
-
Rinsing/Destaining: Rinse the stained gel in a large volume of deionized water 2-3 times for 5 minutes each. For a clearer background, the gel can be further destained with 30% methanol.[2]
-
Storage: Store the stained gel in deionized water.[2]
SYPRO Ruby Protein Gel Stain Protocol
This fluorescent stain offers high sensitivity and a broad dynamic range.
Solutions Required:
-
Fixing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.[7]
-
SYPRO Ruby Protein Gel Stain: Ready-to-use solution.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.[7]
-
Final Rinse: Deionized water.
Procedure:
-
Fixation: Following electrophoresis, fix the gel in the Fixing Solution for at least 30 minutes with gentle agitation.[7]
-
Staining: Decant the fixing solution and add the SYPRO Ruby stain, ensuring the gel is fully submerged. Incubate for at least 3 hours to overnight with gentle agitation, protected from light.[7]
-
Washing: Decant the stain and wash the gel with the Wash Solution for 30 minutes.[5]
-
Final Rinse: Rinse the gel with deionized water before imaging.[7]
-
Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters.[5]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general protein staining workflow and the mechanism of action for anionic dyes like this compound.
General workflow for protein gel staining.
Mechanism of anionic dye binding to proteins.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 4. uab.edu [uab.edu]
- 5. abpbio.com [abpbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. danforthcenter.org [danforthcenter.org]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
Benchmarking Acid Green 25 against other anthraquinone-based dyes.
This guide provides a comprehensive benchmark of Acid Green 25 against other representative anthraquinone-based dyes. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by experimental data and detailed protocols, to aid in the selection of appropriate dyes for various scientific applications.
Overview of Anthraquinone (B42736) Dyes
Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core structure.[1] Their applications are diverse, ranging from textile and industrial dyeing to advanced use in biological staining and as pharmacophores in drug discovery.[2][3] These dyes are generally known for their vibrant colors, particularly in the red to blue spectrum, and exhibit very good light fastness.[1] The introduction of different functional groups, such as sulfonic acid or amino groups, onto the anthraquinone skeleton modifies their properties, giving rise to various classes like acid, reactive, and disperse dyes.[2][4]
This compound (C.I. 61570) is a water-soluble, synthetic anthraquinone dye that produces a brilliant blue-light green color.[5] It is widely used for dyeing protein fibers like wool and silk, as well as polyamides such as nylon.[6] Beyond textiles, its applications extend to biological and histological staining, cosmetics, and coloring anodized aluminum.[7][8][9]
Quantitative Performance Comparison
The performance of this compound is benchmarked against other common anthraquinone dyes, including Acid Blue 62 (a synthetic acid dye) and Alizarin (a natural mordant dye), to provide a comparative perspective.
Table 1: Physicochemical Properties
| Property | This compound | Acid Blue 62 | Alizarin (Mordant Red 11) |
| C.I. Name | This compound | Acid Blue 62 | Mordant Red 11 |
| CAS Number | 4403-90-1[7] | 6370-58-7 | 72-48-0 |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂[7] | C₂₂H₁₇N₂NaO₅S | C₁₄H₈O₄ |
| Molecular Weight | 622.58 g/mol [7] | 444.44 g/mol | 240.21 g/mol |
| Appearance | Dark blue-green powder[7] | Blue powder | Red-orange crystalline powder |
| λmax (in water) | 608-612 nm, 640-646 nm[10] | ~608 nm, 650 nm | 423 nm, 517 nm (in ethanol) |
| Solubility | Soluble in water[8] | Soluble in water | Insoluble in cold water; soluble in ethanol, methanol |
Table 2: Color Fastness Properties
Color fastness is a critical parameter indicating a dye's resistance to fading or running under various conditions. The ratings below are based on standardized ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) tests, with higher numbers indicating better performance.
| Fastness Test | This compound | Other Anthraquinone Dyes (General) | Azo Dyes (For Comparison) |
| Light Fastness (Scale 1-8) | 5 - 6[5][6] | Generally Excellent (6-8)[11] | Varies Significantly (4-6)[11] |
| Washing Fastness (Stain, Scale 1-5) | 3 - 4[5][6] | Excellent (4-5)[11] | Good to Excellent (4-5)[11] |
| Rubbing Fastness (Dry, Scale 1-5) | 5[6] | Good to Excellent (4-5) | Good to Excellent (4-5) |
| Perspiration Fastness (Stain, Scale 1-5) | 3 - 4[5] | Good to Excellent (4-5) | Good to Excellent (4-5) |
Applications in Research and Development
While traditionally used in textiles, the stable and planar structure of anthraquinones makes them valuable in scientific research.
| Application Area | This compound | Other Anthraquinone Derivatives |
| Biological Staining | Used as a staining agent in histology, cytology, and microbiology for visualizing cellular structures.[7][8] | DAPI (though not an anthraquinone, used for comparison), Alizarin Red S for calcium detection. |
| Drug Development | Limited direct use, but its core structure is a key pharmacophore. | The anthraquinone scaffold is central to many anticancer agents (e.g., Doxorubicin, Mitoxantrone) that act by intercalating DNA and inhibiting topoisomerase II.[12][13] |
| Environmental Monitoring | Employed as a tracer dye to study water flow and contamination in aquatic systems.[7] | Used in studies on the photocatalytic degradation of pollutants.[14] |
| Material Science | Coloring of polymers and anodized aluminum.[9] | Development of dyes for liquid-crystal displays and advanced functional materials.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key performance assessments of dyes.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the main dye component from impurities and by-products.
-
Objective: To determine the purity of a commercial anthraquinone dye sample.
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a photodiode array (PDA) detector.[16]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Acetate in water.[17]
-
Mobile Phase B: Acetonitrile.[17]
-
Gradient Elution: A typical gradient would start at 95% A / 5% B, ramping to 100% B over 30-40 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring a range of wavelengths (e.g., 200-700 nm) to capture the absorbance spectra of all separated components.
-
Sample Preparation: Dissolve a precisely weighed amount of the dye in the initial mobile phase composition or a suitable solvent (e.g., water/methanol) to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main dye peak relative to the total area of all peaks detected at the dye's λmax.
Protocol 2: Color Fastness to Light (Adapted from ISO 105-B02)
This protocol assesses the resistance of the dye on a substrate to fading when exposed to an artificial light source simulating natural daylight.[18]
-
Objective: To evaluate the lightfastness of a dyed material.
-
Apparatus: Xenon arc lamp apparatus with controlled humidity and temperature.[18]
-
Methodology:
-
Sample Preparation: Dye a standard textile substrate (e.g., wool, polyamide) according to a standardized dyeing procedure.
-
Blue Wool Standards: Use a set of eight standardized blue wool references with known, graded lightfastness (1 = very low, 8 = very high).
-
Exposure: Mount the dyed specimen and the blue wool standards in the xenon arc apparatus. Cover a portion of each sample to serve as an unexposed control.
-
Procedure: Expose the samples to the xenon arc light under controlled conditions (e.g., temperature, humidity). The exposure is continued until a specified level of fading is observed on the sample or one of the blue wool standards.[18]
-
-
Assessment: The lightfastness rating is determined by comparing the change in color of the exposed portion of the test specimen with the change in color of the simultaneously exposed blue wool standards.[18]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of anthraquinone dyes.
Caption: General workflow for the synthesis, purification, and analysis of an anthraquinone dye.
Caption: Simplified signaling pathway for anthraquinone-based anticancer agents.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 4. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Skyacido® this compound Acid Green Dye Neon Acid Dye Greener Shades Acid Dye - Buy this compound, Acid green, green acid dyestuff Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Dye content = 60 4403-90-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Acid Green 25
This guide provides essential safety and logistical information for the proper handling and disposal of Acid Green 25 (CAS No. 4403-90-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its associated hazards. This substance may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] Ingestion can be harmful.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): To minimize exposure, all personnel must wear the following appropriate PPE:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or rubber gloves.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use an approved respirator.[1][2] All handling of the powder should ideally occur within a chemical fume hood.[1]
Hazard and Safety Summary
The following table summarizes key safety and handling parameters for this compound.
| Parameter | Guideline | Source(s) |
| Primary Hazards | Eye, skin, and respiratory tract irritation. Harmful if swallowed. | [1][2] |
| Handling Area | Use in a well-ventilated area or a chemical fume hood. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidants. | [1][2] |
| Spill Containment | Avoid generating dust. Sweep or vacuum up material into a suitable disposal container. | [1][2] |
| Pre-treatment Target pH | 6.0 - 8.0 (For neutralization of acidic dye baths before collection as hazardous waste) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular municipal trash. [4]
Methodology for Waste Handling and Disposal:
-
Designate a Waste Container: Use a specific, clearly labeled, and dedicated waste container for all this compound waste, including the pure chemical and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[4] The container should be made of a compatible material like polyethylene or polypropylene.[5]
-
Label the Container: The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste." Include the date accumulation started.
-
Collect Waste: Carefully place all waste material into the designated container. Ensure the container is securely sealed when not in use to prevent spills or the release of dust.[5]
-
Store the Waste Container: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4] Keep it away from incompatible materials.[5]
-
Arrange for Disposal: Follow your institution's procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.[4]
Important Note on Neutralization: While general procedures for acid dyes may involve neutralizing exhausted dye baths with a weak base (like sodium bicarbonate) before disposal, this is not recommended for drain disposal of this compound.[3][6] Regulatory guidelines often prohibit the drain disposal of solutions containing dyes.[4] If neutralization is performed as a pre-treatment step, the neutralized solution must still be collected and disposed of as hazardous waste.
Experimental Protocols
Spill Cleanup Methodology
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[4][7]
-
Wear PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as described above (goggles, gloves, lab coat, respirator).[2]
-
Containment and Cleanup (Dry Spill):
-
Containment and Cleanup (Wet Spill):
-
For solutions, absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
For larger wet spills, vacuum or shovel up the material and place it in the labeled hazardous waste container.[5]
-
-
Decontamination:
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.[4]
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the proper disposal of this compound.
References
- 1. emperordye.com [emperordye.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 7. Page loading... [wap.guidechem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Green 25
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acid Green 25, a synthetic dye used in various applications, including textiles, cosmetics, and biological staining.[1][2] Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent contact and inhalation.[1][3] The recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3][4] In situations with a higher risk of exposure, a face shield should be used in conjunction with goggles.
-
Skin Protection: Impermeable gloves, such as rubber gloves, are required to prevent skin contact.[3] Protective clothing, including a lab coat or coveralls, should be worn to minimize skin exposure.[3][4]
-
Respiratory Protection: In well-ventilated areas, a respirator may not be necessary. However, if dust is generated or ventilation is inadequate, an approved respirator for particulates should be used.[1][3] It is crucial to have a respiratory protection program that adheres to OSHA standards.[4]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[1][3] | Protects eyes from dust and potential splashes.[3] |
| Face Protection | Face shield (in addition to goggles for high-risk tasks). | Provides a barrier for the entire face from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., rubber).[3] | Prevents direct skin contact and potential irritation.[3] |
| Body Protection | Lab coat, coveralls, or other protective clothing.[3][4] | Minimizes contact with skin.[3] |
| Respiratory Protection | Approved particulate respirator.[1][3] | Prevents inhalation of dust particles, which can cause respiratory tract irritation.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Keep the container tightly closed and clearly labeled.[3][4]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[3]
-
Avoid all personal contact with the substance.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
After handling, wash hands thoroughly with soap and water.[1][3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[3][4]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Wash the spill area with soap and water, and prevent runoff from entering drains.[1]
5. Disposal:
-
All waste containing this compound must be handled as hazardous waste.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[1][3] It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.[3]
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the procedural flow for safely managing a spill of this compound.
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
